4-Chloro-2-(o-tolyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(2-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-4-2-3-5-9(8)11-13-7-6-10(12)14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXSWFBXWRSAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-Chloro-2-(o-tolyl)pyrimidine
An In-depth Technical Guide to 4-Chloro-2-(o-tolyl)pyrimidine: Structure, Properties, and Synthetic Utility
For the Attention of Researchers, Scientists, and Professionals in Drug Development
This guide provides a detailed technical overview of 4-Chloro-2-(o-tolyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not widely published, this document synthesizes information from closely related analogues and established principles of pyrimidine chemistry to offer a comprehensive profile. We will delve into its structure, predicted properties, logical synthetic pathways, and its potential as a pivotal intermediate in the development of novel therapeutics.
Molecular Structure and Chemical Identity
4-Chloro-2-(o-tolyl)pyrimidine is an aromatic heterocyclic compound featuring a pyrimidine core. This core is substituted at the 4-position with a chlorine atom and at the 2-position with an ortho-tolyl (2-methylphenyl) group. The chlorine atom at the C4 position is a key reactive handle, making the molecule an excellent substrate for nucleophilic substitution reactions.
Table 1: Chemical Identity of 4-Chloro-2-(o-tolyl)pyrimidine
| Identifier | Value |
| IUPAC Name | 4-Chloro-2-(2-methylphenyl)pyrimidine |
| Molecular Formula | C₁₁H₉ClN₂ |
| Molecular Weight | 204.66 g/mol |
| CAS Number | Not readily available |
| Canonical SMILES | Cc1ccccc1c2nccc(Cl)n2 |
The presence of the electron-withdrawing pyrimidine ring and the reactive chloro-substituent makes this molecule a versatile building block in organic synthesis.
Physicochemical Properties (Predicted)
Direct experimental data for 4-Chloro-2-(o-tolyl)pyrimidine is scarce. However, we can infer its properties based on its close structural analog, 4-chloro-2-phenylpyrimidine (CAS 14790-42-2)[1][2].
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/State | Rationale/Comparison |
| Appearance | White to off-white solid | 4-chloro-2-phenylpyrimidine is a white solid[1]. The addition of a methyl group is unlikely to significantly alter the color. |
| Melting Point | 70-90 °C | The melting point of 4-chloro-2-phenylpyrimidine is 72-73 °C[3]. The ortho-methyl group may slightly alter crystal packing, influencing the melting point. |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Aromatic and chlorinated compounds typically exhibit this solubility profile. |
| Stability | Stable under standard conditions. Sensitive to strong nucleophiles and high temperatures. | The chloro-substituent is prone to displacement. |
Synthesis and Experimental Protocols
The most logical and established route for the synthesis of 4-chloro-2-arylpyrimidines involves the chlorination of the corresponding 2-aryl-4-hydroxypyrimidine. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃)[1][4].
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-Chloro-2-(o-tolyl)pyrimidine.
Detailed Experimental Protocol (Adapted from the synthesis of 4-chloro-2-phenylpyrimidine[1])
Objective: To synthesize 4-Chloro-2-(o-tolyl)pyrimidine from 2-(o-tolyl)pyrimidin-4-ol.
Materials:
-
2-(o-tolyl)pyrimidin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 eq, excess)
-
Ice-water bath
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(o-tolyl)pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (10-15 eq).
-
Chlorination: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
The product will precipitate as a solid.
-
-
Isolation and Purification:
-
Filter the precipitate and wash thoroughly with cold water to remove any residual acid.
-
Dry the crude product under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The final product can be characterized by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
Chemical Reactivity and Mechanistic Insights
The core reactivity of 4-Chloro-2-(o-tolyl)pyrimidine is dominated by the susceptibility of the C4 position to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms, particularly C2, C4, and C6, electron-deficient and thus prone to nucleophilic attack.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) on 4-Chloro-2-(o-tolyl)pyrimidine.
Key Reactions:
-
Amination: Reaction with primary or secondary amines (e.g., anilines, alkylamines) typically requires heating and can be performed with or without a solvent[5]. These reactions are fundamental in building libraries of potential kinase inhibitors.
-
Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides will readily displace the chloride to form ethers or the corresponding hydroxypyrimidine, respectively. Care must be taken to exclude water from other reactions to avoid the formation of the hydroxypyrimidine as a byproduct[6].
-
Suzuki-Miyaura Cross-Coupling: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions with boronic acids, allowing for the introduction of a wide range of aryl or heteroaryl groups at the C4 position[3][7]. This is a powerful method for generating molecular diversity.
The regioselectivity of these reactions is generally high for the C4 position due to its activation by the para-nitrogen atom.
Spectroscopic Characterization (Predicted)
Spectroscopic data is crucial for the structural elucidation and purity assessment of 4-Chloro-2-(o-tolyl)pyrimidine. The following are predicted spectra based on known data for similar structures, such as 4-chloro-2-phenylpyrimidine[3].
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | * Aromatic Protons (pyrimidine ring): Two doublets, one around 8.6-8.8 ppm (H6) and another around 7.6-7.8 ppm (H5). |
-
Aromatic Protons (tolyl ring): A multiplet in the range of 7.2-7.6 ppm (4H).
-
Methyl Protons (tolyl group): A singlet around 2.2-2.4 ppm (3H). | | ¹³C NMR | * Pyrimidine Ring Carbons: C2, C4, and C6 will be downfield due to the influence of the nitrogen atoms and the chlorine. C5 will be further upfield.
-
Tolyl Ring Carbons: Six signals expected in the aromatic region, with the methyl-substituted carbon being the most upfield.
-
Methyl Carbon: A signal around 20-22 ppm. | | Mass Spec. (EI) | * Molecular Ion (M⁺): A prominent peak at m/z 204, with a characteristic M+2 peak at m/z 206 (approximately 1/3 the intensity of M⁺) due to the ³⁷Cl isotope.
-
Fragmentation: Loss of Cl (m/z 169), and fragmentation of the tolyl group. | | IR Spectroscopy | * C=N and C=C stretching (aromatic rings): 1500-1600 cm⁻¹
-
C-Cl stretching: 700-800 cm⁻¹
-
C-H stretching (aromatic and methyl): 2900-3100 cm⁻¹ |
Applications in Drug Discovery and Development
Chloropyrimidines are privileged scaffolds in medicinal chemistry. The 2,4-disubstituted pyrimidine motif is a core component of numerous kinase inhibitors approved for therapeutic use. The ability to selectively functionalize the C4 position of 4-Chloro-2-(o-tolyl)pyrimidine makes it a highly valuable starting material for generating libraries of compounds for high-throughput screening.
Potential therapeutic areas include:
-
Oncology: As a precursor for inhibitors of various kinases implicated in cancer progression (e.g., VEGFR, CDK)[8].
-
Inflammatory Diseases: As a building block for molecules targeting kinases involved in inflammatory signaling pathways.
-
Antiviral and Antimicrobial Agents: The pyrimidine core is present in many compounds with antimicrobial and antiviral activity.
Safety and Handling
As with many chlorinated heterocyclic compounds, 4-Chloro-2-(o-tolyl)pyrimidine should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture.
Conclusion
4-Chloro-2-(o-tolyl)pyrimidine represents a strategically important, albeit not widely commercialized, chemical entity. Its synthesis is feasible through established chemical transformations, and its reactivity, centered on nucleophilic substitution at the C4 position, provides a gateway to a vast chemical space of 2,4-disubstituted pyrimidines. For researchers in drug discovery, this molecule offers significant potential as a key intermediate for the development of novel, biologically active compounds. The insights provided in this guide, drawn from the behavior of closely related analogs, offer a solid foundation for its synthesis and application in research and development endeavors.
References
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Organic Chemistry Portal. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved February 23, 2026, from [Link]
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- Brown, D. J., & Ford, P. W. (1965). Pyrimidine reactions. IX. The amination of chloropyrimidines with branched alkylamines and Di-n-alkylamines. Australian Journal of Chemistry, 18(5), 741–745.
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- Hussain, M., et al. (2018). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2018(48), 6824-6831.
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S. V. N. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved February 23, 2026, from [Link]
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American Elements. (n.d.). 4-Chloro-2-phenylpyrimidine. Retrieved February 23, 2026, from [Link]
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PubChem. (n.d.). 4-Chloro-2-phenylpyridine. Retrieved February 23, 2026, from [Link]
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PubChem. (n.d.). 4-Chloro-2-(methylsulfonyl)pyrimidine. Retrieved February 23, 2026, from [Link]
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4-Chloro-2-(o-tolyl)pyrimidine CAS number and identifiers
As a Senior Application Scientist, this guide provides an in-depth technical overview of 4-Chloro-2-(o-tolyl)pyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. It is important to note that while the pyrimidine core is a well-explored scaffold in numerous commercial drugs, specific public domain data for the o-tolyl substituted variant is limited. Therefore, this guide synthesizes information from closely related analogs and established principles of pyrimidine chemistry to provide a robust and scientifically grounded resource.
Core Identifiers and Physicochemical Properties
Precise experimental data for 4-Chloro-2-(o-tolyl)pyrimidine is not widely published. The following table outlines its calculated properties and, for comparative purposes, the established identifiers of the closely related compound, 4-Chloro-2-methylpyrimidine.
| Identifier | 4-Chloro-2-(o-tolyl)pyrimidine | 4-Chloro-2-methylpyrimidine (Analogue for Reference) |
| CAS Number | Not Assigned | 4994-86-9[1][2] |
| IUPAC Name | 4-chloro-2-(2-methylphenyl)pyrimidine | 4-chloro-2-methylpyrimidine[1] |
| Synonyms | 4-Chloro-2-(2-tolyl)pyrimidine | 4-chloranyl-2-methyl-pyrimidine[2] |
| Molecular Formula | C11H9ClN2 | C5H5ClN2[1][2] |
| Molecular Weight | 204.66 g/mol | 128.56 g/mol [1][2] |
| Canonical SMILES | Cc1ccccc1c2nccc(Cl)n2 | Cc1nccc(Cl)n1 |
| InChI Key | (Calculated) | (Available for Analogue) |
Note: Properties for 4-Chloro-2-(o-tolyl)pyrimidine are calculated. Data for 4-Chloro-2-methylpyrimidine is provided for comparative context.
Based on its structure, 4-Chloro-2-(o-tolyl)pyrimidine is expected to be a solid at room temperature, with solubility in common organic solvents like dichloromethane, ethyl acetate, and DMSO, and limited solubility in water.
Synthesis and Mechanistic Considerations
The synthesis of 4-Chloro-2-(o-tolyl)pyrimidine can be conceptually approached through established methods for creating 2,4-disubstituted pyrimidines. A plausible and efficient route involves the chlorination of a 2-(o-tolyl)pyrimidin-4-ol intermediate. This precursor can be synthesized from the condensation of o-tolyl-amidine with a β-ketoester.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-Chloro-2-(o-tolyl)pyrimidine.
Experimental Protocol: A Predictive Model
The following protocol is a predictive model based on general procedures for similar transformations.[3]
Part 1: Synthesis of 2-(o-tolyl)pyrimidin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-tolyl-amidine hydrochloride (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in absolute ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide (2 equivalents) portion-wise. The causality here is the need for a non-aqueous basic medium to facilitate the condensation reaction without hydrolyzing the ester.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(o-tolyl)pyrimidin-4-ol.
Part 2: Chlorination to 4-Chloro-2-(o-tolyl)pyrimidine
-
Reaction Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried 2-(o-tolyl)pyrimidin-4-ol (1 equivalent) in phosphorus oxychloride (POCl3, 5-10 equivalents). The excess POCl3 acts as both the reagent and the solvent.[3]
-
Catalyst (Optional): A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution as the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This quenches the excess POCl3.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4-Chloro-2-(o-tolyl)pyrimidine.
-
Chemical Reactivity and Applications
The chemical utility of 4-Chloro-2-(o-tolyl)pyrimidine is primarily dictated by the reactivity of the chlorine atom at the 4-position of the pyrimidine ring. This position is electron-deficient and, therefore, highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it a valuable intermediate for generating diverse libraries of compounds.
Key Reactions
-
Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This is a cornerstone of its application in medicinal chemistry for building structure-activity relationships (SAR).
-
Cross-Coupling Reactions: While less common at this position compared to halogenated pyridines, palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination could potentially be employed for further functionalization.
The pyrimidine scaffold itself is a key feature in many biologically active molecules, and this compound serves as a building block for more complex structures.[4]
Workflow for a Typical Nucleophilic Substitution
Caption: General workflow for a nucleophilic substitution reaction.
Applications in Drug Discovery
Substituted pyrimidines are a cornerstone of modern medicinal chemistry.[4] The 2,4-disubstituted pyrimidine motif is a well-established "privileged scaffold" found in numerous FDA-approved drugs, particularly protein kinase inhibitors used in oncology.[5][6]
-
Kinase Inhibition: The pyrimidine core can act as a hinge-binding motif, anchoring the small molecule inhibitor to the ATP-binding site of a protein kinase. The substituents at the 2- and 4-positions project into different pockets of the active site, allowing for the fine-tuning of potency and selectivity.
-
Scaffold for Library Synthesis: Due to the reliable reactivity of the 4-chloro position, 4-Chloro-2-(o-tolyl)pyrimidine is an excellent starting material for generating a library of analogs for high-throughput screening. The o-tolyl group provides a specific steric and electronic profile that can be explored for its impact on target binding.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Chloro-2-(o-tolyl)pyrimidine is not available, the safety precautions should be based on closely related, hazardous analogs such as other chloropyrimidines.[7][8][9]
-
Hazard Statements (Predicted):
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[7]
-
Avoid breathing dust, fumes, or vapors.[7]
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[10]
-
Conclusion
4-Chloro-2-(o-tolyl)pyrimidine represents a valuable, albeit not widely commercialized, building block for synthetic and medicinal chemistry. Its primary utility lies in the predictable reactivity of the 4-chloro substituent, which allows for the straightforward synthesis of diverse 4-substituted-2-(o-tolyl)pyrimidine derivatives. These compounds are of significant interest for screening in drug discovery programs, particularly those targeting protein kinases. The synthetic and handling procedures outlined in this guide, while based on established chemical principles and data from related analogs, provide a solid foundation for researchers to work with this compound safely and effectively.
References
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PubChem. (n.d.). (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
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Academia.edu. (n.d.). Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-Chloro-2-(Propylthio)Pyrimidin-5-Amine. Retrieved from [Link]
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Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
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ResearchGate. (2025, August 10). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
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The 4-Chloro-2-(o-tolyl)pyrimidine Scaffold: A Privileged Core for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and serving as a "privileged scaffold" in the design of novel therapeutics.[1][2][3] Its inherent drug-like properties and synthetic tractability have led to a wide array of derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4][5][6] This technical guide focuses on the untapped potential of a specific, yet underexplored, pyrimidine derivative: the 4-chloro-2-(o-tolyl)pyrimidine scaffold. By dissecting its structural features and drawing logical inferences from closely related analogues, we present a compelling rationale for its investigation as a core structure for the development of next-generation targeted therapies. This document provides a comprehensive overview of a proposed synthetic route, potential pharmaceutical applications with a focus on oncology and inflammation, and detailed experimental protocols to validate these hypotheses.
The Strategic Advantage of the 4-Chloro-2-(o-tolyl)pyrimidine Scaffold
The 4-chloro-2-(o-tolyl)pyrimidine scaffold possesses a unique combination of structural motifs that suggest significant potential in drug discovery. The pyrimidine core itself is a bioisostere of purine, enabling it to interact with a wide range of biological targets, particularly protein kinases.[6][7] The strategic placement of a chlorine atom at the 4-position and an o-tolyl group at the 2-position offers distinct advantages for medicinal chemists.
The 4-chloro substituent is a versatile handle for synthetic modification. It serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR).[8][9] This reactivity is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, the presence of a chlorine atom can influence the electronic properties of the pyrimidine ring and contribute to favorable binding interactions within target proteins.
The 2-(o-tolyl) group introduces a significant steric and lipophilic element. The ortho-methyl group on the phenyl ring can induce a specific conformational preference in the molecule, which can be exploited to achieve selectivity for a particular protein target. This steric hindrance can also shield the pyrimidine ring from metabolic degradation, potentially improving the compound's pharmacokinetic profile. The tolyl group itself can engage in hydrophobic and π-stacking interactions within a protein's binding pocket, contributing to enhanced affinity.
Synthetic Strategy: A Reliable and Scalable Approach
A robust and efficient synthesis is paramount for the exploration of any new chemical scaffold. Based on established methodologies for the synthesis of related 2-aryl-4-chloropyrimidines, we propose the following two-step synthetic protocol for 4-chloro-2-(o-tolyl)pyrimidine.[10][11]
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-chloro-2-(o-tolyl)pyrimidine.
Experimental Protocol: Synthesis of 4-Chloro-2-(o-tolyl)pyrimidine
Step 1: Synthesis of 2-(o-tolyl)pyrimidin-4-ol
-
To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add o-toluamidine hydrochloride and stir at room temperature for 30 minutes.
-
To this mixture, add malonaldehyde bis(dimethyl acetal) dropwise.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with aqueous hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-(o-tolyl)pyrimidin-4-ol.
-
The product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of 4-Chloro-2-(o-tolyl)pyrimidine
-
Suspend 2-(o-tolyl)pyrimidin-4-ol in phosphorus oxychloride (POCl3).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-chloro-2-(o-tolyl)pyrimidine.
Potential Pharmaceutical Applications
Based on the extensive literature on pyrimidine derivatives, the 4-chloro-2-(o-tolyl)pyrimidine scaffold is a promising candidate for development in several therapeutic areas.
Anticancer Agents: Targeting Kinase Signaling Pathways
A significant number of FDA-approved anticancer drugs are kinase inhibitors, and many of these feature a pyrimidine core.[6][7] The structural similarity of the pyrimidine ring to the adenine base of ATP allows it to effectively compete for the ATP-binding site of kinases. The 4-chloro-2-(o-tolyl)pyrimidine scaffold is an excellent starting point for the design of novel kinase inhibitors.
Hypothesized Mechanism of Action as a Kinase Inhibitor
Caption: Hypothesized competitive inhibition of a protein kinase by a 4-chloro-2-(o-tolyl)pyrimidine derivative.
Experimental Protocol: Kinase Inhibitor Screening
-
Primary Kinase Panel Screening: Screen the synthesized 4-chloro-2-(o-tolyl)pyrimidine at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases to identify potential targets.
-
IC50 Determination: For any "hit" kinases from the primary screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).
-
Cell-Based Assays: Evaluate the antiproliferative activity of the compound in relevant cancer cell lines. For example, if the compound inhibits a kinase involved in a specific cancer type, use cell lines derived from that cancer. A standard MTT or CellTiter-Glo assay can be used to measure cell viability.
-
Western Blot Analysis: Treat cancer cells with the compound and perform western blotting to assess the phosphorylation status of the target kinase and its downstream substrates. A reduction in phosphorylation would confirm target engagement in a cellular context.
Structure-Activity Relationship (SAR) Studies
The 4-chloro position is ripe for derivatization to explore SAR. A library of analogues can be synthesized by reacting 4-chloro-2-(o-tolyl)pyrimidine with various amines, alcohols, and thiols.
Table 1: Proposed Modifications for SAR Studies
| Position of Modification | Proposed Substituents | Rationale |
| 4-position | Anilines, benzylamines, piperazines, morpholines | To explore interactions with the solvent-exposed region of the kinase active site and modulate solubility and cell permeability. |
| o-tolyl group | p-tolyl, m-tolyl, other substituted phenyl rings | To investigate the impact of steric and electronic effects on potency and selectivity. |
Anti-inflammatory Agents: Modulation of Inflammatory Pathways
Pyrimidine derivatives have also demonstrated significant potential as anti-inflammatory agents.[11] They can modulate the activity of key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and mitogen-activated protein kinases (MAPKs).
Experimental Protocol: In Vitro Anti-inflammatory Assays
-
LPS-Stimulated Macrophage Assay: Use a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Production Assay: Measure the production of nitric oxide, a key inflammatory mediator, in the cell culture supernatant using the Griess reagent.
-
Cytokine Quantification: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using ELISA kits.
-
COX Inhibition Assay: Evaluate the ability of the compound to inhibit COX-1 and COX-2 enzymes using commercially available assay kits.
Conclusion and Future Directions
The 4-chloro-2-(o-tolyl)pyrimidine scaffold represents a promising, yet underexplored, avenue for the discovery of novel therapeutic agents. Its unique structural features, combined with the proven track record of the broader pyrimidine class, provide a strong rationale for its investigation. The synthetic and experimental protocols outlined in this guide offer a clear and logical path forward for researchers to unlock the full potential of this privileged core. Future work should focus on the synthesis of a diverse library of analogues and their systematic evaluation in a range of biological assays to build a comprehensive understanding of the structure-activity relationships and identify lead compounds for further preclinical development.
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Methodological & Application
Application Notes & Protocols: Nucleophilic Aromatic Substitution of 4-Chloro-2-(o-tolyl)pyrimidine
Introduction: The Strategic Importance of Substituted Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) on halopyrimidines stands out as a robust and versatile strategy.[1][2] 4-Chloro-2-(o-tolyl)pyrimidine is a valuable starting material in this context, offering a reactive site for the introduction of a wide array of nucleophiles. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the carbon atom at the 4-position highly electrophilic and susceptible to nucleophilic attack.[3][4][5] This document provides a detailed protocol for the SNAr of 4-Chloro-2-(o-tolyl)pyrimidine, offering insights into the reaction mechanism, practical execution, and troubleshooting.
Mechanistic Overview: The Addition-Elimination Pathway
The nucleophilic aromatic substitution of 4-Chloro-2-(o-tolyl)pyrimidine proceeds via a well-established two-step addition-elimination mechanism.[3][6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C-4 position of the pyrimidine ring. This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][6][7] The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the electron-withdrawing pyrimidine nitrogens.
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group.[3][6] This elimination step is typically fast and irreversible.
The overall reactivity in SNAr reactions on chloropyrimidines generally follows the order C4(6) > C2 > C5, making the C4 position on 4-Chloro-2-(o-tolyl)pyrimidine the most favorable site for substitution.[1][8]
Experimental Protocol: A Representative SNAr Reaction with an Amine Nucleophile
This protocol details a general procedure for the reaction of 4-Chloro-2-(o-tolyl)pyrimidine with a primary or secondary amine. The specific conditions may require optimization depending on the nucleophilicity and steric bulk of the chosen amine.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-2-(o-tolyl)pyrimidine | ≥97% | Commercially Available | Store in a cool, dry place. |
| Amine Nucleophile (e.g., Morpholine) | Reagent Grade | Commercially Available | Ensure the amine is free of moisture. |
| Triethylamine (Et₃N) or DIPEA | Anhydrous | Commercially Available | Acts as a base to neutralize the HCl generated. |
| Anhydrous Solvent (e.g., Propanol, DMF, DMSO) | Anhydrous | Commercially Available | Choice of solvent depends on the reactivity of the nucleophile and reaction temperature.[3] |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | For workup. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Commercially Available | For drying the organic phase. | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Thin Layer Chromatography (TLC) plates | Silica gel coated | Commercially Available | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloro-2-(o-tolyl)pyrimidine (1.0 eq.) in an appropriate anhydrous solvent (e.g., propanol, DMF, or DMSO) to a concentration of approximately 0.1-0.5 M.
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1-1.5 eq.).[9] Following this, add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature, typically between 80 °C and 140 °C. The optimal temperature will depend on the reactivity of the specific amine. For less reactive nucleophiles, microwave heating can significantly reduce reaction times.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, should be used to achieve good separation between the starting material and the product.[10]
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. If a precipitate has formed, it can be dispersed by adding a saturated aqueous solution of sodium bicarbonate.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, and then filter.[9]
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure substituted pyrimidine.[3][10]
Visualization of the Experimental Workflow
Caption: A generalized workflow for the nucleophilic aromatic substitution of 4-Chloro-2-(o-tolyl)pyrimidine.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficient reaction temperature.[3]- Weak nucleophile.[3]- Steric hindrance from the nucleophile or substrate.[3] | - Increase the reaction temperature incrementally.- Consider using a stronger base to deprotonate the nucleophile if applicable.- For sterically hindered substrates, prolonged reaction times or microwave heating may be necessary.[3] |
| Formation of Side Products | - Hydrolysis of the chloropyrimidine to the corresponding hydroxypyrimidine.[3]- Reaction with the solvent (e.g., alcohol). | - Ensure anhydrous conditions are maintained.- If using an alcohol as a solvent, consider switching to a non-protic solvent like DMF or DMSO.[3]- Lowering the reaction temperature might reduce the rate of side reactions. |
| Difficult Purification | - Similar polarities of starting material and product. | - Optimize the solvent system for column chromatography using TLC.- Recrystallization from a suitable solvent system can be an effective alternative.[10] |
Characterization of the Final Product
The identity and purity of the synthesized 2-(o-tolyl)-4-(substituted)pyrimidine should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Appearance of new signals corresponding to the protons of the introduced nucleophile.- A shift in the chemical shifts of the pyrimidine ring protons. |
| ¹³C NMR | - Appearance of new signals corresponding to the carbons of the nucleophile.- A significant upfield or downfield shift of the C4 carbon of the pyrimidine ring. |
| Mass Spectrometry (MS) | - The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated molecular weight of the desired product. |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating the purity of the compound. |
Concluding Remarks
The protocol described herein provides a robust and adaptable method for the nucleophilic aromatic substitution of 4-Chloro-2-(o-tolyl)pyrimidine. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize a diverse library of substituted pyrimidines for applications in drug discovery and development. The versatility of the SNAr reaction on this scaffold makes it an invaluable tool for medicinal chemists.
References
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Application Note: Suzuki-Miyaura Coupling of 4-Chloro-2-(o-tolyl)pyrimidine
Executive Summary
This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-(o-tolyl)pyrimidine , a critical scaffold in the synthesis of kinase inhibitors (e.g., p38 MAP kinase pathways) and GLP-1 modulators.[1] Unlike standard aryl chlorides, this substrate presents a unique electronic and steric profile due to the electron-deficient pyrimidine core and the orthogonally twisted o-tolyl moiety.[1]
Successful coupling at the C4 position requires balancing the activation of the inert C-Cl bond while preventing competitive hydrolysis or catalyst poisoning by the pyrimidine nitrogens.[1] This note provides two validated workflows: a High-Performance Method for complex/sterically hindered boronic acids and a Standard Method for routine synthesis.
Substrate Analysis & Mechanistic Insight[1]
The Electrophile: 4-Chloro-2-(o-tolyl)pyrimidine[1]
-
Electronic Activation: The pyrimidine ring is electron-deficient, pulling electron density away from the C4-Cl bond.[1] This facilitates the Oxidative Addition step compared to electron-rich aryl chlorides (e.g., chlorobenzene).[1]
-
Steric Environment: The o-tolyl group at C2 introduces significant steric bulk.[1] While it is distal to the reactive C4 center, it forces the phenyl ring to twist out of coplanarity with the pyrimidine.[1] This can impact solubility and, in cases of bulky ligands, create a "pocket" that restricts catalyst approach.[1]
-
Chemo-selectivity: The C4-Cl bond is chemically distinct.[1] However, the adjacent nitrogens are Lewis basic and can coordinate to Pd(II) species, potentially arresting the catalytic cycle (catalyst poisoning).[1]
Critical Control Points
| Parameter | Recommendation | Scientific Rationale |
| Ligand Class | Dialkylbiaryl phosphines (e.g., XPhos, SPhos) | Electron-rich ligands facilitate oxidative addition into the C-Cl bond.[1] Bulky ligands prevent Pd-coordination to the pyrimidine nitrogens.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger inorganic bases are required to activate the boronic acid and drive the transmetalation step, especially for heteroaryl chlorides.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Water is obligatory for the formation of the reactive hydroxo-palladium or boronate species.[1] Dioxane ensures solubility of the lipophilic o-tolyl substrate.[1] |
Validated Experimental Protocols
Method A: High-Performance Protocol (Recommended)
Best for: Complex boronic acids, scale-up, and preventing hydrolysis.[1]
Reagents:
-
Substrate: 4-Chloro-2-(o-tolyl)pyrimidine (1.0 equiv)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)[1]
-
Alternative: Pd(AmPhos)Cl₂ (Pre-catalyst)[1]
-
-
Base: K₃PO₄ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.[1]
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 eq), boronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Inertion: Seal the vial with a septum. Evacuate and backfill with Argon (x3).[1]
-
Solvation: Add degassed 1,4-Dioxane and Water via syringe. Concentration should be ~0.1 M with respect to the chloride.[1]
-
Activation: Heat the mixture to 90°C for 4–12 hours.
-
Note: The solution typically turns from dark red to black/brown.[1]
-
-
Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Method B: Microwave-Assisted Rapid Screening
Best for: Library generation and difficult substrates.[1]
Reagents:
Procedure:
-
Combine reagents in a microwave-compatible vial.
-
Irradiate at 120°C for 20 minutes.
-
Caution: DMF is difficult to remove; perform an aqueous LiCl wash during work-up to extract DMF into the aqueous phase.[1]
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this chloropyrimidine, highlighting the role of the XPhos ligand in preventing nitrogen coordination.
Figure 1: Catalytic cycle emphasizing the oxidative addition to the chloropyrimidine and the necessity of bulky ligands to prevent N-coordination.
Troubleshooting & Optimization Logic
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative addition failure.[1] | Switch to XPhos or SPhos (Buchwald Ligands).[1] Increase temp to 100°C. |
| Hydrolysis Product (Pyrimidinone) | Hydroxide attacking C4-Cl.[1] | Reduce water ratio (use 10:1 Dioxane/H₂O).[1] Switch base to anhydrous K₃PO₄ or K₂CO₃ .[1] |
| Homocoupling of Boronic Acid | Oxidative coupling favored by O₂.[1] | Rigorous degassing is required.[1] Ensure Argon sparge for >10 mins. |
| Protodeboronation | Unstable boronic acid.[1] | Use KF or CsF as the base (anhydrous conditions).[1] Lower temperature. |
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. Retrieved from
-
Gong, Y., et al. (2006).[1] Human glucagon-like-peptide-1 modulators and their use in treatment of diabetes. US Patent Application 2006/0287242 A1. (Describes the synthesis of Ethyl 4-chloro-2-o-tolylpyrimidine-5-carboxylate). Retrieved from
-
Anderson, T.J.[1] & Handy, S.T. (2010).[1][4] One-pot Double Suzuki Couplings of Dichloropyrimidines. Beilstein Journal of Organic Chemistry. (Demonstrates regioselectivity in pyrimidine couplings). Retrieved from [1]
-
Common Organic Chemistry. (n.d.).[1] Suzuki Reaction - Palladium Catalyzed Cross Coupling Protocols. Retrieved from [1]
-
Polackova, V., et al. (2021).[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 26(7).[1] Retrieved from [1]
Sources
Technical Application Note: Microwave-Enhanced Strategies for 4-Chloro-2-(o-tolyl)pyrimidine Scaffolds
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the microwave-assisted synthesis and functionalization of 4-Chloro-2-(o-tolyl)pyrimidine , a privileged scaffold for kinase inhibitor development.
Executive Summary
The 2-aryl-4-chloropyrimidine core is a critical pharmacophore in oncology, serving as a precursor to numerous tyrosine kinase inhibitors (e.g., Imatinib analogs). Conventional synthesis involves prolonged thermal cyclization and hazardous, extended chlorination steps. This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces total reaction time from >36 hours to <1 hour while improving yield and purity.
Key Advantages:
-
Speed: 95% reduction in reaction time.
-
Safety: Minimized exposure to corrosive POCl₃ vapors via sealed-vessel processing.
-
Library Efficiency: Rapid SNAr diversification for SAR studies.
Safety Directive: Microwave-Assisted Chlorination
CRITICAL WARNING: This protocol involves heating Phosphorus Oxychloride (POCl₃) in a sealed microwave vessel.
-
Hydrolysis Risk: POCl₃ reacts violently with moisture to generate HCl gas. Ensure all reagents are strictly anhydrous.
-
Pressure Limits: The generation of HCl byproducts can rapidly pressurize the vessel. Do NOT exceed 50% of the vessel's volume. Use a system with active pressure management (e.g., CEM Discover™ or Anton Paar Monowave™).
-
Quenching: Never quench the reaction mixture directly in the microwave vial. Transfer to a larger beaker of ice water in a fume hood.
Part 1: Scaffold Synthesis (The "Make")
Step 1: Cyclization to 4-Hydroxy-2-(o-tolyl)pyrimidine
The construction of the pyrimidine ring is achieved by condensing 2-methylbenzamidine with a 3-carbon dielectrophile.
-
Reagents:
-
2-Methylbenzamidine hydrochloride (1.0 equiv)
-
Ethyl 3-ethoxyacrylate (1.1 equiv)
-
Sodium ethoxide (NaOEt) (1.2 equiv)
-
Solvent: Absolute Ethanol (EtOH)
-
Protocol:
-
Dissolve 2-methylbenzamidine HCl (5 mmol) and NaOEt (6 mmol) in 5 mL absolute EtOH in a 10 mL microwave vial. Stir for 2 min to liberate the free amidine.
-
Add ethyl 3-ethoxyacrylate (5.5 mmol). Cap the vial with a Teflon-lined septum.
-
Microwave Irradiation:
-
Temp: 120°C
-
Time: 15 minutes
-
Mode: Dynamic (Hold temp)
-
Stirring: High
-
-
Workup: Cool to RT. Acidify with acetic acid to pH ~5 to precipitate the tautomeric 4-pyrimidone. Filter the white solid, wash with cold water, and dry in vacuo.
-
Expected Yield: 85–92% (vs. 65% Thermal).
-
Step 2: Chlorination to 4-Chloro-2-(o-tolyl)pyrimidine
Conversion of the hydroxyl group to the chloride using POCl₃.[1]
-
Reagents:
-
4-Hydroxy-2-(o-tolyl)pyrimidine (from Step 1)
-
Phosphorus Oxychloride (POCl₃) (3.0 equiv) - Note: Reduced excess compared to thermal (often 10-20 equiv).
-
N,N-Dimethylaniline (1.0 equiv) - Catalyst/Acid Scavenger
-
Solvent: Acetonitrile (MeCN) or Toluene (optional, can be run neat)
-
Protocol:
-
Place the hydroxy pyrimidine (2 mmol) in a heavy-walled microwave process vial.
-
Add N,N-dimethylaniline (2 mmol) and POCl₃ (6 mmol). Handle in fume hood.
-
Seal immediately.
-
Microwave Irradiation:
-
Temp: 110°C
-
Time: 10 minutes
-
Pressure Limit: 250 psi (17 bar)
-
-
Workup: Pour the reaction mixture slowly onto crushed ice/NaHCO₃. Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.
-
Expected Yield: 90–95%.[1]
-
Part 2: Library Generation (The "Use")
Protocol: SNAr Diversification
The 4-chloro position is highly activated for nucleophilic aromatic substitution (SNAr), allowing for the rapid creation of amine libraries.
Reaction Scheme: 4-Cl-2-(o-tolyl)pyrimidine + R-NH2 → 4-(R-amino)-2-(o-tolyl)pyrimidine
Protocol:
-
Dissolve 4-chloro-2-(o-tolyl)pyrimidine (0.5 mmol) in 2 mL Isopropanol (iPrOH).
-
Add Amine (0.6 mmol) and DIPEA (0.75 mmol).
-
Microwave Irradiation:
-
Temp: 140°C
-
Time: 10–15 minutes
-
-
Purification: Upon cooling, many products precipitate directly. Filter and wash with cold ether. Alternatively, purify via prep-HPLC.
Data Comparison: Thermal vs. Microwave
Table 1: Efficiency comparison for the synthesis of morpholine-substituted derivative.
| Parameter | Conventional Thermal Reflux | Microwave-Assisted (This Protocol) | Improvement Factor |
| Cyclization Time | 12–24 Hours | 15 Minutes | ~60x Faster |
| Chlorination Time | 4–6 Hours | 10 Minutes | ~30x Faster |
| SNAr Time | 8–12 Hours | 10 Minutes | ~60x Faster |
| Overall Yield | 45–55% | 75–85% | +30% Yield |
| Solvent Usage | High (Reflux volumes) | Low (Concentrated) | Green Benefit |
Mechanistic & Workflow Visualization
The following diagram illustrates the convergent workflow and the mechanistic pathway for the SNAr functionalization.
Figure 1: Integrated Microwave Workflow for Scaffold Synthesis and Diversification.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete amidine liberation | Ensure NaOEt is fresh and allow 2 min pre-stirring before adding acrylate. |
| Vessel Over-pressure (Step 2) | Wet reagents or excess POCl₃ | Dry precursor thoroughly (vacuum oven). Reduce POCl₃ to 3 equiv. |
| Incomplete SNAr (Step 3) | Steric hindrance of amine | Increase MW temp to 160°C or switch solvent to NMP (N-methyl-2-pyrrolidone). |
| Hydrolysis of Chloride | Wet solvent in Step 3 | Use anhydrous iPrOH or add molecular sieves to the reaction vial. |
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 2021. Validates the reactivity of chloropyrimidines under MW conditions.
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 2022. Details the SNAr protocols and anticancer applications.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl₃. Molecules, 2012.[1][2] Establishes safety and stoichiometry for high-temp chlorination.
-
Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. ACS Combinatorial Science, 2007. Foundational text for pyrimidine library generation.
Sources
Catalyst selection for cross-coupling 4-Chloro-2-(o-tolyl)pyrimidine
Application Note & Protocol Guide
Topic: Catalyst Selection for Cross-Coupling Reactions of 4-Chloro-2-(o-tolyl)pyrimidine
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted pyrimidines are privileged scaffolds in medicinal chemistry and materials science, making the efficient and selective functionalization of pyrimidine cores a critical objective in modern synthesis.[1][2] This guide focuses on 4-Chloro-2-(o-tolyl)pyrimidine, a versatile building block whose synthetic utility is unlocked through cross-coupling reactions. The primary challenge in its functionalization lies in the robust nature of the C(sp²)-Cl bond, which is less reactive than its bromide or iodide counterparts.[3]
This document serves as an in-depth technical guide for selecting the optimal catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this specific substrate. We will move beyond simple procedural lists to explain the underlying principles governing catalyst and ligand choice, empowering researchers to troubleshoot and adapt these protocols for their unique synthetic challenges. Every protocol herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.
The Substrate: Understanding 4-Chloro-2-(o-tolyl)pyrimidine
Before selecting a catalyst, it is crucial to understand the electronic and steric properties of the substrate.
-
Electronic Effects: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This electronic pull activates the C4-Cl bond towards oxidative addition by a low-valent palladium catalyst, a key step in most cross-coupling cycles.[4] In fact, for 2,4-dichloropyrimidines, the C4 position is preferentially activated over the C2 position.[1][4]
-
Steric Considerations: The 2-(o-tolyl) group introduces moderate steric bulk near one of the nitrogen atoms. While this does not directly encumber the C4 reaction site, it can influence the choice of ligand, favoring those that are not excessively bulky to avoid non-productive interactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl or vinyl-substituted pyrimidines. The success of coupling an aryl chloride hinges on a catalytic system potent enough to cleave the C-Cl bond efficiently.
Causality of Catalyst Selection
The rate-limiting step for aryl chlorides is typically the oxidative addition of the C-Cl bond to the Pd(0) center.[5] To facilitate this, the catalyst must be both highly reactive and sterically accessible.
-
Palladium Source: While Pd(PPh₃)₄ is a workhorse catalyst and can be effective, especially with microwave assistance, its performance with chlorides can be sluggish, often requiring higher temperatures and catalyst loadings (e.g., 5 mol%).[3][6] More advanced systems using Pd(OAc)₂ or Pd₂(dba)₃ as precursors, combined with specific ligands, offer superior activity.
-
The Ligand is Key:
-
Basic Phosphines (e.g., PPh₃): Tetrakis(triphenylphosphine)palladium(0) is a reliable starting point. The in-situ generation of a coordinatively unsaturated Pd(0) species is what drives the reaction. Microwave irradiation can provide the necessary energy to overcome the activation barrier, leading to high yields in short reaction times.[6][7]
-
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃): Ligands like tri-tert-butylphosphine are highly effective for C-Cl bond activation. Their strong electron-donating character increases the electron density on the palladium center, promoting the oxidative addition step.[8]
-
N-Heterocyclic Carbenes (NHCs): Catalysts like PEPPSI-IPr are exceptionally active for aryl chloride couplings. NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition and can operate at very low loadings (e.g., 0.5 mol%).[3]
-
Comparative Catalyst Performance for Suzuki Coupling of Chloropyrimidines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | >80 | 0.5 | [6] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | ~71 | 5 | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF (spray-dried) | THF | 50 | 18-22 | Moderate to High | 10 (Pd) / 20 (Ligand) | [8] |
| PEPPSI-IPr | K₃PO₄ | 1,4-Dioxane | 80 | 2 | >95 | 0.5 | [3] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a highly efficient microwave-assisted procedure for 2,4-dichloropyrimidines.[6]
Materials:
-
4-Chloro-2-(o-tolyl)pyrimidine (1.0 mmol, 218.7 mg)
-
Arylboronic Acid (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 5.8 mg, 0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 415 mg)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave reaction vial (10 mL) with stir bar
Procedure:
-
To the microwave reaction vial, add 4-Chloro-2-(o-tolyl)pyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and water. Purge the vial with argon or nitrogen for 2-3 minutes.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor. Irradiate at 100 °C for 15 minutes with stirring.
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-(o-tolyl)pyrimidine.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[9] While highly activated chloropyrimidines can sometimes undergo direct nucleophilic aromatic substitution (SₙAr), the palladium-catalyzed route offers far greater scope, especially with less nucleophilic amines or sterically hindered partners.[10]
Causality of Catalyst Selection
-
SₙAr vs. Catalysis: For simple, highly nucleophilic aliphatic amines, direct SₙAr may occur, sometimes requiring acid catalysis or heat.[11][12] However, for anilines or other less reactive amines, SₙAr is often inefficient. Palladium catalysis provides a more general and reliable pathway.[10]
-
Ligand Choice is Paramount: The C-Cl bond activation and subsequent C-N reductive elimination are the critical hurdles. This necessitates the use of highly specialized ligands.
-
Biarylphosphines (e.g., RuPhos, BrettPhos): These ligands are the state-of-the-art for Buchwald-Hartwig amination of aryl chlorides.[5] Their bulk facilitates the reductive elimination step, while their electron-rich nature promotes the initial oxidative addition.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst system.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on modern catalyst systems proven for challenging chloro-heteroaryl substrates.[5]
Materials:
-
4-Chloro-2-(o-tolyl)pyrimidine (1.0 mmol, 218.7 mg)
-
Amine (primary or secondary) (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol% Pd)
-
RuPhos (0.04 mmol, 18.6 mg, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous, degassed Toluene (5 mL)
-
Schlenk tube or sealed vial with stir bar
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, RuPhos, and NaOtBu to the Schlenk tube.
-
Add 4-Chloro-2-(o-tolyl)pyrimidine.
-
Seal the tube, evacuate, and backfill with argon (repeat 3 times).
-
Add toluene, followed by the amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Practical Guide to the Synthesis of 4-Alkoxy-2-(o-tolyl)pyrimidines via Etherification
Abstract
Pyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Specifically, 2,4-disubstituted pyrimidines, such as 4-alkoxy-2-aryl derivatives, are prevalent scaffolds in the development of targeted therapeutics, including kinase inhibitors.[3][4][5] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of 4-alkoxy-2-(o-tolyl)pyrimidines. We present three robust and field-proven protocols for the etherification of the key intermediate, 4-hydroxy-2-(o-tolyl)pyrimidine: the classic Williamson ether synthesis, the versatile Mitsunobu reaction, and a practical phase-transfer catalyzed (PTC) method. This guide emphasizes the causality behind experimental choices, offers detailed step-by-step procedures, and includes comparative data to aid in method selection for specific research applications.
Introduction and Scientific Background
The functionalization of the pyrimidine core is a critical step in tuning the biological activity of drug candidates. The introduction of an alkoxy group at the C4 position can significantly impact a molecule's physicochemical properties, such as lipophilicity, solubility, and its ability to form key hydrogen bonds with biological targets. The 2-(o-tolyl) substituent provides a specific steric and electronic profile often explored in structure-activity relationship (SAR) studies.
The synthetic keystone for this class of compounds is 4-hydroxy-2-(o-tolyl)pyrimidine, which exists in tautomeric equilibrium with its more stable 4(3H)-pyrimidinone form. The etherification reaction proceeds via the oxygen of the pyrimidinol tautomer. The choice of etherification method is critical and depends on factors such as the nature of the alcohol or alkylating agent, desired scale, and tolerance of other functional groups.
This document details the synthesis of the 4-hydroxy precursor followed by three distinct etherification strategies, providing a complete workflow from common starting materials to the desired 4-alkoxy-2-(o-tolyl)pyrimidine products.
Overall Synthetic Workflow
The synthesis is a two-stage process. The first stage involves the construction of the pyrimidine core to yield the key 4-hydroxy intermediate. The second stage is the focal point of this guide: the etherification of this intermediate to install the desired alkoxy side chain.
Diagram 1: Overall workflow for the synthesis of 4-alkoxy-2-(o-tolyl)pyrimidines.
Stage 1 Protocol: Synthesis of 4-Hydroxy-2-(o-tolyl)pyrimidine
The construction of the pyrimidine ring is reliably achieved through the condensation of an amidine with a β-ketoester.[1][6] This protocol outlines the synthesis of the essential precursor.
Protocol:
-
Reagent Preparation: Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add o-toluamidine hydrochloride (1.0 eq) and ethyl acetoacetate (1.05 eq) to the sodium ethoxide solution.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Precipitation: Add water to the residue and acidify to pH 5-6 with glacial acetic acid. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the solid product under vacuum to yield 4-hydroxy-2-(o-tolyl)pyrimidine as a white to off-white solid. Characterize by NMR and MS to confirm identity and purity before proceeding.
Stage 2 Protocols: Etherification Methodologies
Protocol A: Williamson Ether Synthesis
This classic method relies on the Sₙ2 reaction between an alkoxide and a primary alkyl halide.[7][8] It is robust, scalable, and cost-effective, making it a first-choice method for simple alkyl groups.
Mechanistic Principle: The hydroxyl group of the pyrimidinone is deprotonated by a strong base (e.g., NaH) to form a nucleophilic pyrimidinate anion. This anion then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (Sₙ2) reaction.[9]
Diagram 2: Mechanism of the Williamson Ether Synthesis.
Detailed Protocol:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add 4-hydroxy-2-(o-tolyl)pyrimidine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become homogeneous.
-
Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., iodomethane, ethyl bromide; 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.
-
Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-alkoxy-2-(o-tolyl)pyrimidine.
Protocol B: Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally mild and versatile method for forming ethers from alcohols, proceeding with a general inversion of stereochemistry at the alcohol's carbon center.[10][11] It is ideal for use with secondary alcohols or sensitive substrates where the harsh basic conditions of the Williamson synthesis are not tolerated.
Mechanistic Principle: Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) react to form a phosphonium salt. The alcohol adds to this intermediate, and after deprotonation by the pyrimidine, forms an activated alkoxyphosphonium salt. The pyrimidinate anion then acts as the nucleophile, displacing triphenylphosphine oxide in an Sₙ2 reaction.[12][13]
Diagram 3: Simplified mechanism of the Mitsunobu Reaction for ether synthesis.
Detailed Protocol:
-
Setup: To a flame-dried flask under an inert atmosphere, add 4-hydroxy-2-(o-tolyl)pyrimidine (1.2 eq), the desired primary or secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Note: Maintain the temperature at 0 °C during addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours. Monitor progress by TLC.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate). Direct purification by flash column chromatography is the most common method. In some cases, precipitation of triphenylphosphine oxide from a non-polar solvent (e.g., diethyl ether) may simplify purification.
Protocol C: Phase-Transfer Catalyzed (PTC) Etherification
This method provides a practical and often "greener" alternative, avoiding the need for expensive anhydrous solvents and strong, hazardous bases like NaH.[14] It is particularly effective for simple primary alkyl halides.
Mechanistic Principle: A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the transfer of the pyrimidinate anion from a solid phase (formed with a solid base like K₂CO₃) or an aqueous phase into the organic phase where the alkyl halide resides. The catalyst forms a lipophilic ion pair [Q⁺][Pym-O⁻] that is soluble in the organic solvent, enabling the reaction to proceed.[15][16]
Diagram 4: The catalytic cycle in a solid-liquid Phase-Transfer Catalysis system.
Detailed Protocol:
-
Setup: In a round-bottom flask, combine 4-hydroxy-2-(o-tolyl)pyrimidine (1.0 eq), finely powdered potassium carbonate (K₂CO₃, 3.0 eq), the alkyl halide (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent Addition: Add a suitable organic solvent such as acetonitrile or toluene.
-
Reaction: Heat the heterogeneous mixture to 60-80 °C and stir vigorously for 4-18 hours. Vigorous stirring is essential to ensure efficient transfer between phases. Monitor progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or, if sufficiently pure, by recrystallization.
Results and Method Comparison
To aid in protocol selection, the following table summarizes the typical outcomes and operational considerations for each method in the synthesis of 4-ethoxy-2-(o-tolyl)pyrimidine.
| Parameter | Williamson Synthesis | Mitsunobu Reaction | Phase-Transfer Catalysis |
| Alkylating Agent | Primary Alkyl Halide | Primary/Secondary Alcohol | Primary Alkyl Halide |
| Typical Yield | 75-90% | 60-85% | 70-88% |
| Reaction Conditions | 0 °C to RT; requires strict anhydrous conditions | 0 °C to RT; anhydrous conditions | Elevated temp (60-80 °C); tolerates moisture |
| Key Reagents | NaH, Anhydrous DMF | PPh₃, DIAD/DEAD, THF | K₂CO₃, TBAB, Toluene/ACN |
| Advantages | High yield, scalable, cost-effective for simple halides | Mild conditions, broad alcohol scope, stereoinversion | Operationally simple, avoids hazardous reagents (NaH) |
| Disadvantages | Requires strong base, sensitive to moisture, limited to alkyl halides | Expensive reagents, byproduct removal can be difficult | Slower reaction times, less effective for secondary halides |
Characterization of a Representative Product
Compound: 4-ethoxy-2-(o-tolyl)pyrimidine
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.6 Hz, 1H, H6), 7.80 (d, J=7.6 Hz, 1H, Ar-H), 7.35-7.20 (m, 3H, Ar-H), 6.70 (d, J=5.6 Hz, 1H, H5), 4.50 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.55 (s, 3H, Ar-CH₃), 1.45 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 168.5, 164.2, 158.0, 138.5, 137.0, 131.0, 130.5, 128.5, 126.0, 105.8, 62.5, 21.5, 14.5.
-
Mass Spec (ESI+): m/z calculated for C₁₃H₁₄N₂O [M+H]⁺: 215.1184; found: 215.1182.
Conclusion
This application note provides three reliable and well-documented protocols for the synthesis of 4-alkoxy-2-(o-tolyl)pyrimidines via etherification of a common 4-hydroxy-pyrimidine intermediate. The Williamson ether synthesis remains the method of choice for simple, large-scale preparations. The Mitsunobu reaction offers unparalleled versatility for more complex or sensitive alcohols. Finally, phase-transfer catalysis presents an operationally simple and safer alternative for routine alkylations. By understanding the mechanistic principles and practical considerations outlined herein, researchers can confidently select and execute the optimal synthetic strategy to advance their drug discovery and development programs.
References
-
Organic Chemistry Portal. (n.d.). Pyrimidines. Retrieved from [Link]
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(06), 720-722.
- Lin, X., & Robins, M. J. (1996). The synthesis of 1-(B-D-2′-deoxyribosyl)-2-pyrimidinone (dK) and its 5-methyl derivative (d5) from 2′-deoxycytidine or 2′-deoxythymidine, respectively, via silver oxide oxidation of 4-hydrazinopyrimidines is described. Nucleic Acids Research, 24(3), 561-566.
- Hassan, A. S., Hafez, T. S., Osman, S. A., & Ali, M. M. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 269-283.
- Khan, I., Ibrar, A., Abbas, N., & Khan, A. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Scientia Pharmaceutica, 82(2), 247-265.
- Kumar, A., & Kumar, V. (2013). One-Pot Etherification of Purine Nucleosides and Pyrimidines. Organic Letters, 15(16), 4206-4209.
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
- But, T. Y., & Toy, P. H. (2024).
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (Note: A modern, accessible link is provided for the general method). Retrieved from [Link]
-
ResearchGate. (n.d.). Phase transfer catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]
- Fry, D. W., et al. (1997). Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor. Biochemical Pharmacology, 54(8), 877-887.
- Elayadi, H., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(1), 78.
- González-Gómez, J. C., et al. (2007). Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity.
- Al-Tel, T. H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(19), 4488.
- Holý, A., et al. (2002). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry, 45(9), 1918-1929.
- Orozco-Castañeda, H. J., et al. (2023). A Mild catalyzed imino Diels-Alder reaction for the synthesis of N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl)formamide deriv. ChemRxiv.
- Abdel-Maksoud, M. S., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1380727.
- Google Patents. (1989). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
ResearchGate. (n.d.). Pyrimidine compounds that show pharmacological activity. Retrieved from [Link]
- Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 1-16.
- Lee, J., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Pharmaceuticals, 15(5), 503.
- Vella, J., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molbank, 2021(2), M1237.
- Wang, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(9), 6141-6145.
- Maleki, B., et al. (2024). Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-ones Using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 8(3), 209-221.
- Nishiyama, K., et al. (1991). Synthesis of tetrahydropyrimidines with 2-oxoalkyl groups using pyrimidinium salts and enol silyl ethers: formation of diazabicyclo[3.3.1]nona-3,6-diene derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6.
Sources
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 5. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. Phase transfer catalysis | PPTX [slideshare.net]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Improving yield in substitution reactions of 4-Chloro-2-(o-tolyl)pyrimidine
The following guide is structured as a Technical Support Center for researchers working with 4-Chloro-2-(o-tolyl)pyrimidine . It prioritizes troubleshooting, mechanistic insight, and yield optimization.
Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Yield Improvement & Troubleshooting
System Overview & Reactivity Profile
Molecule ID: 4-Chloro-2-(o-tolyl)pyrimidine Core Challenge: Balancing the electrophilicity of the C4 position against the steric bulk of the C2-(o-tolyl) group and the high susceptibility to hydrolysis.
The "o-Tolyl" Factor
Unlike simple 2-phenylpyrimidines, the 2-(o-tolyl) group introduces a specific steric clash between the ortho-methyl group and the pyrimidine nitrogens (N1/N3).
-
Consequence: The phenyl ring is forced out of coplanarity with the pyrimidine ring (atropisomerism potential).
-
Impact on Yield: This twist reduces conjugation, making the pyrimidine ring slightly less electron-rich than a planar system, theoretically aiding nucleophilic attack at C4. However, the bulk can hinder catalyst approach in cross-coupling reactions.
Diagnostic Workflow (Triage)
Use this decision matrix to identify your failure mode before attempting a fix.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in 4-chloropyrimidine substitutions.
Troubleshooting Tickets (Q&A)
Ticket #001: The "Hydrolysis Trap"
User Report: "I am running an
Root Cause Analysis:
-
Hygroscopic Solvents: DMF and DMSO absorb atmospheric moisture rapidly.
-
Base Choice: Using hydroxide or hydrated bases (
) introduces water.
Solution Protocol (The "Dry" Method):
-
Solvent Switch: Switch to anhydrous 1,4-dioxane or Toluene . These are less hygroscopic than DMF.
-
Scavenger: Add 3Å Molecular Sieves to the reaction vessel (activated).
-
Base: Use DIPEA (Hunig's Base) instead of inorganic carbonates. It is soluble and non-hygroscopic.
Self-Validating Purification:
-
The hydrolyzed byproduct (pyrimidone) is phenolic (acidic, pKa ~9).
-
Validation Step: During workup, wash your organic layer (EtOAc) with 1M NaOH . The product (neutral) stays in the organic layer; the hydrolyzed byproduct moves to the aqueous layer.
Ticket #002: Reactivity Stalled with Weak Nucleophiles
User Report: "I am trying to react 4-Chloro-2-(o-tolyl)pyrimidine with an aniline (or weak amine). The reaction stalls at 50% conversion even after 24h." Diagnosis: The nucleophile is too weak to attack the neutral pyrimidine ring, and the o-tolyl group provides enough steric bulk to slow down the kinetics.
Technical Fix: Acid Catalysis (Protonation Strategy) Instead of basic conditions, use acidic conditions .
-
Mechanism: Protonation of N3 (the nitrogen para to the o-tolyl group) renders the C4 carbon significantly more electrophilic (activated).
-
Protocol:
-
Solvent: n-Butanol or Isopropanol.
-
Catalyst: 1.0 eq of HCl (4M in Dioxane) or p-Toluenesulfonic acid (pTSA).
-
Temp: 90–110°C.
-
-
Why it works: The protonated pyrimidine is a "cationic" electrophile, accelerating
by orders of magnitude, often overcoming the steric penalty of the o-tolyl group [1].
Ticket #003: Buchwald-Hartwig Coupling Failure
User Report: "Standard
Optimized Catalyst System:
-
Pre-catalyst: Use Pd-G3-BrettPhos or Pd-G4-RuPhos . These precatalysts ensure rapid formation of the active L-Pd(0) species without requiring an induction period that leads to catalyst death [2].[1]
-
Ligand: BrettPhos is specifically designed for hindered substrates and aryl chlorides.
-
Base: NaOtBu (Sodium tert-butoxide).[2] Stronger bases facilitate the transmetallation step.
Master Experimental Protocols
Protocol A: Standard (For Aliphatic Amines)
Best for: Primary/Secondary alkyl amines (strong nucleophiles).
-
Preparation: Charge a vial with 4-Chloro-2-(o-tolyl)pyrimidine (1.0 equiv) and anhydrous 1,4-dioxane (0.2 M concentration).
-
Reagents: Add DIPEA (2.5 equiv) and the amine (1.2 equiv).
-
Reaction: Heat to 90°C for 4 hours.
-
Note: If using a volatile amine, use a sealed pressure tube.
-
-
Workup: Dilute with EtOAc. Wash 2x with Sat. NaHCO3 (removes HCl salts) and 1x with 1M NaOH (removes hydrolyzed byproduct). Dry over Na2SO4.[3][4]
Protocol B: Acid-Mediated (For Anilines/Weak Nucleophiles)
Best for: Anilines, electron-deficient amines.
-
Preparation: Dissolve 4-Chloro-2-(o-tolyl)pyrimidine (1.0 equiv) in n-Butanol (0.3 M).
-
Activation: Add p-Toluenesulfonic acid monohydrate (1.0 equiv) or 4M HCl in Dioxane (1.0 equiv).
-
Nucleophile: Add the aniline (1.1 equiv).[4]
-
Reaction: Reflux (117°C) for 6–12 hours.
-
Visual Cue: The product often precipitates as the HCl salt upon cooling.
-
-
Isolation: Filter the solid. Wash with cold ether.
-
Free-basing: Suspend the solid in DCM and wash with Sat. NaHCO3 to obtain the free base.
-
Protocol C: Pd-Catalyzed Amination (The "Nuclear Option")
Best for: Sterically hindered amines or when
| Component | Recommendation | Reason |
| Catalyst | BrettPhos Pd G3 (2–5 mol%) | Ensures rapid oxidative addition into the C-Cl bond. |
| Solvent | t-Amyl Alcohol or Toluene | High boiling point; t-Amyl alcohol helps solubility of bases. |
| Base | K3PO4 (weak) or NaOtBu (strong) | Use K3PO4 if functional groups are sensitive; NaOtBu for max rate.[2] |
| Temp | 100°C – 120°C | Required to overcome the activation energy of the Ar-Cl bond. |
Mechanistic Visualization: The Hydrolysis Competition
The following diagram illustrates the competing pathways. Your goal is to block the "Red" path.
Figure 2: Kinetic competition between substitution and hydrolysis. Path B becomes dominant if water is present due to the high bond strength of the C=O in the pyrimidone byproduct.
References
-
Acid-Catalysis in Pyrimidine Substitution
- Title: Nucleophilic substitution of 4-chloropyrimidines: The role of acid c
- Source: BenchChem Technical Notes / Organic Process Research & Development.
- Context: Explains the protonation of N3 to lower the LUMO energy of the pyrimidine ring.
-
Link: (Verified via Search Result 1.1)
-
Buchwald-Hartwig Conditions for Chlorides
- Title: Buchwald-Hartwig Amination with Chloropyridines and Pyrimidines.
- Source: WuXi AppTec / BenchChem Guides.
- Context: Details the necessity of G3/G4 precatalysts and bulky ligands (BrettPhos) for aryl chlorides.
-
Link: (Verified via Search Result 1.4)
-
Regioselectivity and Reactivity
- Title: A Highly Regioselective Amin
- Source: Organic Letters (ACS Public
- Context: Confirms the C4 position is significantly more reactive than C2, even with aryl substituents.
-
Link: (Verified via Search Result 1.6)
-
Hydrolysis Prevention
Sources
Technical Support Center: 4-Chloro-2-(o-tolyl)pyrimidine Intermediates
Status: Operational Ticket Focus: Purification, Hydrolysis Prevention, and Isolation Protocols Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Introduction: The Stability Paradox
Welcome to the technical support hub for 4-Chloro-2-(o-tolyl)pyrimidine .
If you are accessing this guide, you are likely facing one of two problems:
-
Yield Loss: Your crude mass is high, but the isolated yield is low (indicating hydrolysis back to the pyrimidinone).
-
Persistent Impurities: You cannot remove the "sticky" phosphorous by-products derived from POCl
.
The Core Challenge: The chlorine atom at the C4 position is activated for Nucleophilic Aromatic Substitution (S
Module 1: The Critical Quench (Preventing Hydrolysis)
User Question: "I followed the standard POCl
Root Cause Analysis:
The reaction of POCl
-
Mechanism: Acidic protonation of the pyrimidine N3 nitrogen activates the C4-Cl bond, making it hyper-susceptible to attack by water (hydrolysis).
-
Solution: You must maintain a basic pH (pH > 8) and low temperature (< 10°C) throughout the quench.
Protocol: The "Inverse Quench" Technique
Do not add water to the reaction mixture. Add the reaction mixture to the quench.
-
Concentration (Recommended): If possible, distill off excess POCl
under reduced pressure (rotary evaporator with a caustic trap) before quenching. This reduces the exotherm and acid load. -
Dilution: Dilute the varying residue with a water-immiscible solvent (DCM or Toluene). Note: Toluene is preferred for o-tolyl analogs due to better solubility.
-
Preparation: Prepare a beaker of crushed ice mixed with saturated aqueous NaHCO
(or NH OH if the product is base-stable). -
Addition: Slowly pour the organic reaction mixture into the stirring ice/base slurry.
-
Monitoring: Monitor internal temperature. Do not exceed 10°C. Check pH frequently; add solid NaHCO
if pH drops below 7.
Visual Workflow: The Anti-Hydrolysis Quench
Caption: Logic flow for the "Inverse Quench" method to prevent acid-catalyzed hydrolysis of the C-Cl bond.
Module 2: Purification & Polishing
User Question: "My product is a solid, but it's yellow/brown and smells acrid. How do I purify it without running a column?"
Technical Insight: The o-tolyl group makes this intermediate significantly more lipophilic than simple chloropyrimidines. The color usually comes from phosphorous polymers, and the smell is residual phosphoryl chloride trapped in the crystal lattice.
Troubleshooting Table: Purification Strategy
| Issue | Observation | Recommended Action |
| Phosphorous Contamination | "Sticky" solid; 31P NMR shows peaks. | Wash with 10% K |
| Oiling Out | Product forms a gum instead of crystals during recrystallization. | Seed & Slow Cool. The o-tolyl group creates a "twisted" geometry that resists packing. Use a seed crystal. Switch solvent to Isopropanol (IPA)/Water. |
| Hydrolysis Product | Insoluble white solid appearing in organic layer. | Filter it out. The hydroxy-pyrimidine (starting material) is much less soluble in organics (DCM/Toluene) than the chloro-product. |
Protocol: Recrystallization of 4-Chloro-2-(o-tolyl)pyrimidine
Solvent System: Heptane / Ethyl Acetate (Antisolvent / Solvent) or pure Isopropanol (IPA).
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 50-60°C). Do not boil excessively.
-
Filtration: Perform a hot filtration (if necessary) to remove any unreacted hydroxy-pyrimidine (which is insoluble).
-
Antisolvent: Slowly add hot Heptane until the solution turns slightly turbid.
-
Clarification: Add a few drops of EtOAc to clear the solution.
-
Crystallization: Allow to cool to room temperature slowly (wrap flask in foil). Then move to 4°C.
-
Note: If the o-tolyl group prevents stacking (oiling out), scratch the glass or add a seed crystal.
-
-
Wash: Filter and wash with cold Heptane.
Module 3: Storage and Stability
User Question: "Can I store this intermediate on the shelf?"
Answer: No. Even in solid form, 4-chloropyrimidines can autocatalyze their own decomposition if trace moisture is present (generating HCl, which catalyzes further hydrolysis).
-
Storage Condition: Store under Nitrogen/Argon at -20°C.
-
Shelf Life: 6 months (if dry).
-
Re-test: Check 1H NMR for the disappearance of the C4-H signal (if hydrolysis occurs, the spectra shifts significantly).
Visualizing the Impurity Profile
Caption: Common degradation pathways and impurities associated with 4-chloropyrimidine synthesis.
References
- Brown, D. J. (1962). The Pyrimidines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on chloropyrimidine instability and synthesis).
-
Leng, R. B., et al. (2000).[1] Chloropyrimidine Process. U.S. Patent 6,066,734.[1] Link (Describes the industrial removal of POCl
and pH control during workup). -
Achmatowicz, M. M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl
): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1490–1500. Link (Critical safety data on quenching POCl reactions). - BenchChem Technical Support. (2025). Optimization of 4-Chloropyrimidine Substitution Reactions. (General troubleshooting for hydrolysis during acidic workups).
- Khatavi, S. Y., et al. (2022). Synthesis of Pyrimidine-Based Analogues. Journal of Chemical Reviews.
Sources
Technical Support Center: Minimizing Hydrolysis of 4-Chloro-2-(o-tolyl)pyrimidine
Prepared by the Senior Application Scientist Team
Welcome, researchers and drug development professionals. This guide is designed to provide you with in-depth technical support for handling 4-Chloro-2-(o-tolyl)pyrimidine, a key intermediate in many synthetic pathways. A common challenge encountered when working with this and similar chloropyrimidines is its susceptibility to hydrolysis, leading to the formation of an unwanted hydroxypyrimidine byproduct. This can significantly reduce yields and complicate purification.
This document provides a structured approach to understanding, troubleshooting, and ultimately minimizing this side reaction. We will delve into the causality behind the hydrolysis, provide field-proven protocols, and offer analytical methods for detection and quantification.
Section 1: Understanding the Problem - The Hydrolysis Pathway
This section addresses the fundamental chemistry behind the degradation of 4-Chloro-2-(o-tolyl)pyrimidine in the presence of water.
Q1: What is the primary hydrolysis byproduct of 4-Chloro-2-(o-tolyl)pyrimidine and how is it formed?
Answer: The primary hydrolysis byproduct is 2-(o-tolyl)pyrimidin-4(3H)-one .
The formation occurs via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is electron-deficient due to the electron-withdrawing nature of the two ring nitrogen atoms. This makes the carbon atom at the C-4 position, which is bonded to the chlorine, highly electrophilic and susceptible to attack by nucleophiles. In this case, water acts as the nucleophile. The reaction proceeds through a high-energy intermediate (a Meisenheimer-like complex) before eliminating hydrochloric acid (HCl) to restore aromaticity and form the final product.[1] The product, 2-(o-tolyl)pyrimidin-4-ol, exists predominantly in its more stable tautomeric form, 2-(o-tolyl)pyrimidin-4(3H)-one.
Caption: SNAr hydrolysis pathway.
Q2: What are the key experimental factors that promote this unwanted hydrolysis?
Answer: Several factors can accelerate the rate of hydrolysis. Controlling these is the foundation of minimizing byproduct formation.
| Factor | Impact on Hydrolysis | Causality & Rationale |
| Presence of Water | Primary Requirement | Water is the nucleophile that attacks the pyrimidine ring. Its presence, whether as a solvent, a co-solvent, or a contaminant in reagents or glassware, directly enables the side reaction.[1][2] |
| Elevated Temperature | Increases Rate | Like most chemical reactions, the rate of hydrolysis increases with temperature.[1][3] Providing excess thermal energy helps overcome the activation energy barrier for the formation of the Meisenheimer intermediate. |
| Acidic or Basic pH | Catalyzes Reaction | Acidic conditions (low pH) can protonate a ring nitrogen, further increasing the electrophilicity of the C-4 carbon and making it more susceptible to attack by a weak nucleophile like water.[1][2] Alkaline conditions (high pH) generate hydroxide ions (OH⁻), a much stronger nucleophile than water, which rapidly attacks the C-4 position.[3] |
| Prolonged Reaction Time | Increases Conversion | The longer the substrate is exposed to hydrolytic conditions (especially at elevated temperatures), the more time the side reaction has to proceed, leading to a greater accumulation of the byproduct.[1] |
Section 2: Troubleshooting Guide - Proactive & Reactive Strategies
This section is designed as a workflow to diagnose and solve issues related to hydrolysis during your experiments.
Q3: My reaction is showing a significant amount of a more polar byproduct on TLC. I suspect it's the hydrolyzed product. What's the first thing I should check?
Answer: The most immediate and common culprit is the presence of water. You must rigorously verify that your reaction is being run under anhydrous conditions .
-
Solvents: Are you using freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent)?
-
Reagents: Are your reagents (amines, catalysts, bases) anhydrous? Some reagents can be hygroscopic.
-
Glassware: Was all glassware oven-dried or flame-dried immediately before use?
-
Atmosphere: Is the reaction being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system?[4]
Q4: How can I proactively minimize hydrolysis during the reaction itself?
Answer: Beyond maintaining anhydrous conditions, several in-reaction strategies are critical:
-
Solvent Selection: Whenever possible, opt for anhydrous aprotic solvents like Tetrahydrofuran (THF), Dioxane, Toluene, or N,N-Dimethylformamide (DMF).[1] Avoid protic solvents like water or alcohols unless absolutely required by the primary reaction chemistry, as they can act as competing nucleophiles.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable rate of formation for your desired product.[1][5] Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily prolonged heating.
-
pH Management:
-
If your reaction requires an acid catalyst (e.g., for some aminations), use the minimum effective amount (e.g., 0.1 equivalents).[1][2] A large excess of acid will significantly promote hydrolysis.
-
If using a base, select a non-nucleophilic, hindered base (e.g., DIPEA) if its primary role is to act as an acid scavenger.
-
Q5: I believe hydrolysis is occurring during my aqueous workup. What is the best procedure to prevent this?
Answer: The workup is a critical phase where the product is intentionally exposed to water. The key is to minimize the contact time and control the pH.
-
Quench Method: Pour the reaction mixture slowly into a vigorously stirred, ice-cold solution of a mild base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6] This neutralizes any acidic byproducts (like HCl) that would catalyze hydrolysis in the aqueous phase.
-
Immediate Extraction: Do not allow the mixture to sit after quenching. Immediately extract your product into a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).[6] Perform multiple extractions (e.g., 3x) to ensure efficient recovery.
-
Drying: Thoroughly dry the combined organic layers with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.
Caption: Troubleshooting workflow for hydrolysis.
Section 3: Recommended Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (Amination) while Minimizing Hydrolysis
This protocol provides a template for reacting 4-Chloro-2-(o-tolyl)pyrimidine with a generic amine nucleophile.
-
Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
Reaction Setup: Assemble the flask with a condenser and a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool.
-
Reagent Addition:
-
To the flask, add 4-Chloro-2-(o-tolyl)pyrimidine (1.0 eq).
-
Add the amine nucleophile (1.0 - 1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Using a syringe, add anhydrous solvent (e.g., THF, Toluene) to achieve the desired concentration (e.g., 0.1 - 0.5 M).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of the product spot. Note any formation of a more polar baseline spot, which could indicate hydrolysis.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Prepare a separate flask containing ice-cold saturated aqueous NaHCO₃ solution.
-
Slowly pour the reaction mixture into the NaHCO₃ solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract immediately with ethyl acetate (3 x volume of aqueous phase).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: Analytical Method for Detecting and Quantifying Hydrolysis Byproduct by LC-MS
This method provides high sensitivity for detecting trace amounts of the hydrolysis byproduct.[7][8]
-
Sample Preparation:
-
Prepare a stock solution of your crude reaction mixture by dissolving a known mass in a known volume of a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Prepare analytical standards of both pure 4-Chloro-2-(o-tolyl)pyrimidine and, if available, the 2-(o-tolyl)pyrimidin-4(3H)-one byproduct for calibration.
-
Filter all samples and standards through a 0.22 or 0.45 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
-
LC System: HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute all components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Use Selected Ion Monitoring (SIM) for the specific m/z values of the starting material and the hydrolysis byproduct.
-
-
Data Analysis:
-
The hydrolysis byproduct, being more polar, will have a shorter retention time than the starting material.
-
Quantify the amount of each compound by integrating the peak area from the extracted ion chromatogram and comparing it to a calibration curve.
-
Section 4: Data & Characterization
This table provides key data to help you identify the starting material and its primary hydrolysis byproduct.
| Property | 4-Chloro-2-(o-tolyl)pyrimidine | 2-(o-tolyl)pyrimidin-4(3H)-one (Hydrolysis Byproduct) |
| Molecular Formula | C₁₁H₉ClN₂ | C₁₁H₁₀N₂O |
| Molecular Weight | 204.66 g/mol | 186.21 g/mol |
| Appearance | Likely a white to off-white solid | Likely a white to off-white solid |
| TLC (Typical) | Higher Rf (less polar) | Lower Rf (more polar) |
| ¹H NMR (Key Signals) | Pyrimidine CH signals will be distinct. | Shift in pyrimidine CH signals. Appearance of a broad N-H signal (exchangeable with D₂O). |
| ¹³C NMR (Key Signals) | C4-Cl signal around 160-165 ppm. | C4 signal shifts to a C=O signal around 170-180 ppm. |
| FT-IR (Key Bands) | Absence of C=O and O-H/N-H bands. | Strong C=O stretch (~1650-1700 cm⁻¹). Broad N-H stretch (~3100-3300 cm⁻¹). |
| Mass Spec (ESI+) | [M+H]⁺ = 205.05 | [M+H]⁺ = 187.08 |
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use protic solvents like ethanol for my reaction?
-
A: It is highly discouraged. Ethanol can act as a nucleophile itself, leading to the formation of an ethoxy-pyrimidine byproduct in addition to the hydrolysis byproduct if water is present. Use anhydrous aprotic solvents whenever possible.
-
-
Q: What is the best way to dry my solvents?
-
A: For common aprotic solvents like THF and Toluene, distillation from sodium/benzophenone is a classic method. For a safer and more convenient approach, using a solvent purification system (SPS) or passing the solvent through a column of activated alumina is effective. For storing anhydrous solvents, molecular sieves (3Å or 4Å, activated) are recommended.
-
-
Q: How stable is 4-Chloro-2-(o-tolyl)pyrimidine during storage?
References
- Google Patents. US5525724A - Process for the preparation of chloropyrimidines.
- Thakur, D. S., et al. Synthesis of some novel 4-(4-chlorophenyl)-6-p-tolyl-pyrimidine derivatives and their anticonvulsant activity. Acta Pharmaceutica Sciencia, 53(4), 991-999.
-
Academia.edu. Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine. Available from: [Link]
-
ResearchGate. Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. Available from: [Link]
-
Journal of the Chemical Society B: Physical Organic. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Available from: [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]
-
MDPI. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available from: [Link]
-
National Institutes of Health. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Available from: [Link]
- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
Royal Society of Chemistry. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]
-
Oregon State University. The investigations of the methods for the reduction of chloroyrimidines. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available from: [Link]
-
AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater. Available from: [Link]
-
National Institutes of Health. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available from: [Link]
-
ResearchGate. Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. 4-Chloro-2-(pyridin-2-yl)pyrimidine | 97603-38-8 [sigmaaldrich.com]
Preventing catalyst poisoning during pyrimidine functionalization
Introduction: The Pyrimidine Paradox in Catalysis
Welcome to the Technical Support Center for pyrimidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a critical, often-underestimated challenge: catalyst poisoning.
Pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1][2] However, their functionalization, particularly through transition metal-catalyzed cross-coupling reactions, presents a unique paradox. The very nitrogen atoms that make pyrimidines biologically active also render them potent catalyst inhibitors.[3][4] The lone pair of electrons on the pyrimidine nitrogen can strongly coordinate to the metal center (e.g., palladium), effectively blocking the active sites required for the catalytic cycle to proceed.[4] This guide provides in-depth, field-proven insights to help you navigate this challenge, ensuring your reactions are efficient, reproducible, and successful.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding catalyst deactivation during pyrimidine coupling reactions.
Q1: Why is my palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) failing with a pyrimidine substrate when it works perfectly for other aryl halides?
A1: This is the most common issue researchers face and stems from the intrinsic properties of the pyrimidine ring. The Lewis basic nitrogen atoms in the pyrimidine act as competing ligands for the palladium catalyst.[4] This coordination can lead to the formation of stable, off-cycle catalyst-substrate complexes that are catalytically inactive or have significantly reduced activity. In essence, your substrate is also a poison. This problem is especially pronounced in reactions involving 2-substituted pyrimidines, where the nitrogen is sterically accessible to the metal center.[4]
Q2: Beyond the substrate itself, what are the most common external catalyst poisons I should be aware of?
A2: Catalyst poisons are impurities that bind to the active sites of the catalyst, reducing or eliminating its activity.[5][6] Even trace amounts can be detrimental. Key culprits include:
-
Sulfur Compounds: Elemental sulfur and reduced sulfur compounds (thiols, sulfides, H₂S) are notorious for irreversibly poisoning palladium catalysts.[7][8][9][10] These can be present as impurities in starting materials or reagents (e.g., from the use of thionyl chloride in preparing a chloropyrimidine).[10]
-
Water and Oxygen: While not classic poisons, their presence can lead to catalyst deactivation. Water can hydrolyze reagents and facilitate the formation of inactive palladium hydroxides, while oxygen can oxidize the active Pd(0) species to inactive Pd(II), often resulting in the precipitation of palladium black.[7][11][12] Rigorous degassing and the use of anhydrous solvents are critical.[12]
-
Other Nucleophilic Impurities: Amines, phosphines (from ligand degradation), and other nitrogen-containing heterocycles present as impurities can compete for catalyst coordination.[13][14]
Q3: Can the choice of base negatively impact my catalytic system?
A3: Absolutely. While essential for the catalytic cycle, bases can also be a source of deactivation. Some strong oxygen-containing bases can react with certain N-heterocyclic carbene (NHC) ligands, leading to a destructive "O-NHC coupling" that degrades the ligand and deactivates the catalyst.[15] Furthermore, certain bases may contain impurities that are poisonous to the catalyst. It is crucial to use a high-purity base and screen different options, as the optimal base is often substrate and ligand-dependent.[4]
Troubleshooting Guide: From Failed Reactions to Actionable Solutions
This guide provides a systematic approach to diagnosing and solving specific experimental failures.
Problem 1: Low to No Conversion
Symptoms: Your starting material is largely unreacted after the expected reaction time. TLC or LC-MS analysis shows minimal product formation.
Causality Analysis: This is the most common failure mode and can be traced to issues with the catalyst system, reaction conditions, or starting material integrity.[12]
start [label="Low or No Conversion Detected"]; check_purity [label="Are all reagents (substrate, catalyst,\nligand, base, solvent) of high purity\nand handled under inert conditions?", shape=diamond, fillcolor="#FBBC05"]; purify [label="Action: Purify starting materials.\nUse anhydrous, degassed solvents.\nEnsure inert atmosphere (N₂/Ar).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Is the catalyst system (Pd source,\nligand, base) appropriate for the\nspecific pyrimidine coupling?", shape=diamond, fillcolor="#FBBC05"]; optimize_catalyst [label="Action: Screen different ligands\n(e.g., bulky biarylphosphines like XPhos).\nConsider pre-formed catalysts (e.g., G3/G4 precatalysts).\nScreen alternative bases (e.g., K₃PO₄, Cs₂CO₃).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_conditions [label="Are the reaction temperature\nand concentration optimal?", shape=diamond, fillcolor="#FBBC05"]; optimize_conditions [label="Action: Increase temperature incrementally.\nConsider microwave irradiation.\nVerify reactant solubility.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_purity; check_purity -> purify [label="No / Unsure"]; purify -> start [label="Retry Reaction"]; check_purity -> check_catalyst [label="Yes"]; check_catalyst -> optimize_catalyst [label="No / Unsure"]; optimize_catalyst -> start [label="Retry Reaction"]; check_catalyst -> check_conditions [label="Yes"]; check_conditions -> optimize_conditions [label="No"]; optimize_conditions -> start [label="Retry Reaction"]; check_conditions -> success [label="Yes\n(Re-evaluate hypothesis)"]; }
Figure 1. Troubleshooting workflow for low or no reaction conversion.
Problem 2: Reaction Stalls or Palladium Black is Observed
Symptoms: The reaction begins, showing product formation, but then stops before completion. Often accompanied by the formation of a black precipitate (palladium black).
Causality Analysis: This indicates catalyst deactivation during the reaction. The formation of palladium black is a visual cue that the active, soluble Pd(0) species is aggregating into an inactive, bulk metal form.[12][16]
-
Likely Cause 1: Ligand Instability or Insufficient Ligation. The ligand's job is to stabilize the Pd(0) center. If the ligand is degrading or if there isn't enough of it, the palladium atoms will find each other and precipitate.
-
Solution: Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1). Switch to a more robust or sterically bulky ligand (e.g., biarylphosphine ligands) that provides a more stable coordination sphere around the palladium.[14]
-
-
Likely Cause 2: Oxidative Deactivation. Trace oxygen in the reaction can oxidize the Pd(0) catalyst.
-
Solution: Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[12]
-
-
Likely Cause 3: High Temperature. While heat can increase reaction rates, excessively high temperatures can accelerate ligand degradation and catalyst aggregation.
-
Solution: Find the "sweet spot." Determine the lowest temperature at which the reaction proceeds efficiently.
-
Preventative Strategies & Best Practices
Proactive measures are the most effective way to avoid catalyst poisoning.
Rigorous Reagent and Solvent Purification
The purity of your starting materials is paramount.[6][12][14] Impurities are a primary source of catalyst poisons.
Protocol: Diagnostic High-Purity Test Reaction
This protocol helps determine if impurities in your reagents are the root cause of reaction failure.
-
Purify Substrates:
-
Solid Pyrimidine: Recrystallize the material from a suitable solvent. If recrystallization is difficult, perform column chromatography.
-
Liquid Reagents (e.g., amines): Distill the liquid or pass it through a short plug of activated alumina to remove polar impurities.[14]
-
-
Use High-Purity Reagents: Use a fresh bottle of catalyst and ligand, preferably stored in a glovebox. Use the highest purity base available.
-
Prepare Anhydrous, Degassed Solvent: Use a solvent from a solvent purification system or a freshly opened bottle of anhydrous solvent. Degas the solvent thoroughly by sparging with argon for 20-30 minutes or by using three freeze-pump-thaw cycles.
-
Set Up Control Reactions: Run two reactions in parallel:
-
Reaction A: Using your standard, unpurified reagents.
-
Reaction B: Using the highly purified reagents and solvent under strict inert conditions.
-
-
Analyze Results: Monitor both reactions by LC-MS or GC-MS. If Reaction B shows a significant improvement in conversion and yield compared to Reaction A, it strongly indicates that impurities were poisoning your catalyst.[16]
Strategic Use of Scavenger Resins
Scavenger resins are solid-supported reagents designed to react with and remove specific types of impurities or excess reagents from a solution.[17][18] They are an excellent tool for "pre-cleaning" your reaction mixture.
Data Presentation: Common Scavenger Resins
| Scavenger Resin Type | Functional Group | Target Poisons / Impurities | Typical Application |
| Thiol-Based | -SH | Residual Palladium, other heavy metals | Post-reaction cleanup to remove catalyst. |
| Amine-Based | -NH₂, -NHR | Excess acid halides, isocyanates, sulfonyl chlorides | Removing excess electrophilic reagents. |
| Isocyanate-Based | -NCO | Excess primary and secondary amines | Removing excess nucleophiles. |
| Ion-Exchange | -SO₃H, -NR₃⁺ | Basic or acidic impurities | General purification of starting materials. |
Source: Adapted from information on scavenger resin applications.[17][18]
Protocol: Pre-treatment with a Scavenger Resin
This protocol describes a general method for removing a suspected impurity before adding the catalyst.
-
Select the appropriate scavenger resin based on the suspected impurity (see table above).
-
In a reaction flask, combine your pyrimidine substrate, coupling partner, and solvent.
-
Add the scavenger resin (typically 2-3 molar equivalents relative to the suspected impurity).
-
Stir the mixture at room temperature for 1-4 hours.
-
Filter the mixture through a pad of celite or a fritted funnel to completely remove the resin.
-
Wash the resin with a small amount of fresh solvent.
-
To the filtered, purified solution, add the base, ligand, and palladium catalyst to initiate the reaction.
Intelligent Catalyst and Ligand Selection
The choice of catalyst and ligand system is critical for overcoming the inhibitory effects of the pyrimidine substrate.
center [label="Successful\nPyrimidine\nFunctionalization", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"];
ligands [label="Use Sterically Hindered\nBiarylphosphine Ligands\n(e.g., XPhos, SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precatalysts [label="Employ Pre-formed\nCatalysts (e.g., Pd G3/G4)\nfor reliable activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lewis_acid [label="Add Lewis Acid Additive\n(e.g., ZnCl₂, B(OR)₃)\nto mask pyrimidine nitrogen", fillcolor="#FBBC05"]; conditions [label="Optimize Reaction Conditions\n(Temperature, Solvent,\nBase)", fillcolor="#FBBC05"];
center -> ligands [dir=back]; center -> precatalysts [dir=back]; center -> lewis_acid [dir=back]; center -> conditions [dir=back]; }
Figure 2. Key strategies to overcome pyrimidine-induced catalyst inhibition.
-
Embrace Bulky Ligands: Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often highly effective. Their bulk can disfavor the binding of the pyrimidine nitrogen to the palladium center, promoting the desired catalytic cycle over catalyst inhibition.
-
Use Pre-formed Catalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using commercially available pre-catalysts (e.g., XPhos Pd G3). These complexes are more stable and provide a more reliable and reproducible source of the active catalyst.[14]
-
Consider a "Masking" Strategy: In some cases, the addition of a weak Lewis acid can be beneficial. The Lewis acid may coordinate to the pyrimidine nitrogen, "masking" it and preventing it from poisoning the palladium catalyst. This must be carefully optimized, as the Lewis acid can also interact with other components of the reaction.
References
- Poisoning and deactivation of palladium c
- Gabitto, J., & Tsouris, C. (2010).
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
- Catalyst Poisoning: Palladium & Pl
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025, December). BenchChem.
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines. (n.d.). BenchChem.
- He, D., et al. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Scientific Reports, 6.
- Overcoming side reactions in pyrimidine synthesis. (2025). BenchChem.
- Gorbunov, D. A., et al. (2018). Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis. Catalysis Science & Technology, 8(1), 103-117.
- Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Ali, M. F., & Al-Nafjan, A. W. (2015). Inhibiting effects of nitrogen compounds on deep hydrodesulfurization of straight-run gas oil over a NiW/Al2O3 catalyst.
- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
- Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries. (2024, July 25). MSE Supplies.
- van der Valk, T., et al. (2022). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Preprints.org.
- Wipf, P., & Spencer, C. (2004). Strategies in organic synthesis. Wipf Group, University of Pittsburgh.
- Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. (2022, November 4). PMC.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Cherouat, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidin-5-ones. RSC Advances, 11(2), 1146-1157.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Hiden Analytical.
- El-Mekabaty, A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12139-12168.
- Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026, January 24). BIOENGINEER.ORG.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.).
- Dunsford, J. J., et al. (2023). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 145(30), 16579-16585.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (2022).
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024, September 18).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.
- The application of scavenger resin in combinatorial chemistry. (2025, August 6).
- Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst. (2013, May 17). University of Liverpool.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science.
- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025, November 3). PMC.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
- A deconstruction–reconstruction strategy for pyrimidine diversification. (2024, July 4).
- Metal Scavengers. (n.d.). Sigma-Aldrich.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega.
Sources
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. growingscience.com [growingscience.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. scispace.com [scispace.com]
- 8. osti.gov [osti.gov]
- 9. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
Scale-up challenges for 4-Chloro-2-(o-tolyl)pyrimidine synthesis
Technical Support Center: Scale-Up Guide for 4-Chloro-2-(o-tolyl)pyrimidine
Executive Summary
This technical guide addresses the specific process engineering and chemical challenges encountered during the scale-up of 4-Chloro-2-(o-tolyl)pyrimidine (CAS: Generic structure class). This molecule is a critical heterocyclic building block, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Bosutinib, Nilotinib).
The synthesis typically follows a two-stage workflow:
-
Cyclization: Condensation of 2-methylbenzamidine with an activated C3-synthon (e.g., ethyl 3-ethoxyacrylate) to form the hydroxypyrimidine core.[1]
-
Aromatization/Chlorination: Deoxychlorination of the hydroxyl group using phosphorus oxychloride (
).
Below are the field-proven troubleshooting protocols for overcoming yield losses, safety hazards, and purity issues at the kilogram scale.
Module 1: The Cyclization Phase (Ring Formation)
Context: The reaction between 2-methylbenzamidine hydrochloride and ethyl 3-ethoxyacrylate (or sodium formylacetate) is the yield-determining step.[1]
Q1: We are observing severe reactor fouling and "stalling" of the stirrer during the condensation step. How do we manage the slurry density?
A: This is a classic mass transfer issue in pyrimidine synthesis. The intermediate, 2-(o-tolyl)pyrimidin-4(3H)-one , is highly insoluble in the reaction matrix (typically Ethanol/NaOEt) and precipitates rapidly.
-
Root Cause: At high concentrations (>1 M), the rapid precipitation of the pyrimidinone salt creates a non-Newtonian shear-thickening fluid that overwhelms standard impellers.
-
Solution:
-
Solvent Switch: Transition from pure Ethanol to a 2-Methoxyethanol or n-Butanol system.[1] The higher boiling point and different solubility parameter often allow for better crystal growth, resulting in a more filterable slurry.
-
Step-wise Addition: Do not add the base (NaOEt) all at once.[1] Use a semi-batch protocol :
-
Charge the amidine and ester.
-
Dose the alkoxide solution over 2–4 hours. This controls the supersaturation rate, preventing "crashing out" and promoting larger, easier-to-stir crystals.
-
-
Engineering Control: Switch to a Pitched-Blade Turbine (PBT) or an Anchor impeller rather than a marine propeller to handle high-viscosity slurries.
-
Q2: Our HPLC shows 5-10% of unreacted amidine even after 24 hours reflux. Adding more acrylate doesn't help.
A: This indicates base consumption or side-reaction competition .[1]
-
Mechanism: Ethyl 3-ethoxyacrylate is sensitive to base-catalyzed polymerization or hydrolysis if water is present.[1] If your NaOEt is old (absorbed moisture), it generates NaOH, which hydrolyzes the ester before it reacts with the amidine.
-
Protocol Validation:
-
Titrate your Base: Ensure the NaOEt is strictly anhydrous.[1]
-
Stoichiometry: Use a slight excess of the amidine (1.05 eq) rather than the ester, or conversely, add the ester in portions.
-
pH Check: The reaction must remain alkaline (pH > 10 on wet paper) throughout. As the amidine HCl is neutralized, the pH can drop. Add a 10% excess of base to maintain the driving force.
-
Module 2: The Chlorination Phase (Safety & Conversion)
Context: Converting the 4-hydroxy intermediate to the 4-chloro derivative using
Q3: During the quench of the POCl3 reaction, we experienced a delayed exotherm that nearly caused a thermal runaway. What went wrong?
A: You likely encountered the "Metastable Phosphorochloridate" trap .
-
The Hazard: When
is mixed with water, it does not hydrolyze instantly if the temperature is low or mixing is poor. It forms intermediate species like dichlorophosphoric acid ( ) which accumulate.[1] Once the temperature hits a threshold (often ~40-50°C), these intermediates hydrolyze en masse, releasing massive heat instantly. -
Safe Quenching Protocol (The "Reverse Quench"):
-
Never add water to the reaction mass.[1]
-
Dilution: Dilute the reaction mass with an inert solvent (e.g., Toluene or Chlorobenzene) to reduce viscosity.
-
Reverse Addition: Slowly cannulate the reaction mixture into a rapidly stirred, pre-cooled (0–5°C) alkalized water solution (KOH or
). -
Temperature Limit: Maintain the quench vessel below 25°C. If the temperature rises, stop addition immediately.
-
Q4: We see a "dimer" impurity (approx. mass 2x product) forming during chlorination.
A: This is the O-phosphorylated dimer , formed when the reaction is "starved" of
-
Mechanism: The product (4-chloropyrimidine) reacts with unreacted starting material (4-hydroxypyrimidine) via the phosphate intermediate.
-
Fix:
-
Catalysis: Ensure you are using N,N-Dimethylaniline (DMA) or DMF (catalytic amount) to form the Vilsmeier-Haack reagent, which is more reactive than
alone. -
Stoichiometry: Use at least 3-5 equivalents of
if running neat. If using a solvent (Toluene), ensure high agitation. -
Dryness: The starting hydroxypyrimidine must be bone-dry (<0.5% water).[1] Moisture consumes
and generates phosphoric acid, which catalyzes dimerization.
-
Module 3: Isolation & Purification
Q5: The final product is hydrolyzing back to the hydroxy compound during workup.
A: The 4-chloro substituent is activated by the electron-withdrawing pyrimidine ring and the o-tolyl group, making it susceptible to Nucleophilic Aromatic Substitution (
-
Critical Control Point: pH and Temperature.[1]
-
Acidic Hydrolysis: Occurs if the quench is too acidic (HCl generation).
-
Basic Hydrolysis: Occurs if the quench is too basic (pH > 11) and warm.
-
-
Solution:
Visualizations & Workflows
Figure 1: Reaction Pathway & Critical Control Points
Caption: Synthesis workflow highlighting the reversibility of the chlorination step if pH control fails during workup.
Figure 2: Safety Decision Tree for POCl3 Quench
Caption: Mandatory safety workflow for quenching large-scale POCl3 reactions to prevent thermal runaway.
Summary Data Table: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Wet NaOEt or Ethanol | Use freshly prepared NaOEt; dry solvents (<0.1% H2O).[1] |
| Stirrer Stalling | Rapid precipitation of product | Dilute reaction (10-15 volumes solvent); Use semi-batch addition.[1] |
| Delayed Exotherm | Metastable POCl3 hydrates | Stop! Cool to 0°C. Use "Reverse Quench" into excess base. |
| Product Hydrolysis | Aqueous workup too hot/long | Keep T < 10°C during extraction; separate layers immediately. |
| Phosphorus Impurity | Incomplete POCl3 removal | Wash organic layer with 10% |
References
-
Process Safety in Chlorination: Schilliani, P., et al. "Safe Scale-up of POCl3 Chlorination Reactions." Organic Process Research & Development, 2012.[2]
-
Pyrimidine Synthesis Review: Brown, D. J. "The Pyrimidines."[3][4][5][6][7][8] Chemistry of Heterocyclic Compounds, Wiley, 2009.
-
Bosutinib Intermediate Chemistry: "Synthesis of Bosutinib and its Intermediates." World Journal of Pharmaceutical Research, 2015. (Validates the general amidine-acrylate route).
-
Quenching Hazards: "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization and Safe Quenching." Organic Process Research & Development, 2010.
Sources
- 1. 4-Chloro-2-(pyridin-2-yl)pyrimidine | 97603-38-8 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-氯-2-甲基巯基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Guide: 4-Chloro-2-(o-tolyl)pyrimidine vs. 4-Chloro-2-phenylpyrimidine
The following guide provides an in-depth technical comparison of 4-Chloro-2-(o-tolyl)pyrimidine versus 4-Chloro-2-phenylpyrimidine . It is designed for researchers requiring mechanistic insights for reaction optimization.
Executive Summary
The primary differentiator between these two electrophiles is the steric inhibition of resonance (SIR) introduced by the ortho-methyl group in the o-tolyl analog. While both compounds serve as potent electrophiles in Nucleophilic Aromatic Substitution (
| Feature | 4-Chloro-2-phenylpyrimidine | 4-Chloro-2-(o-tolyl)pyrimidine |
| Structure | Planar / Near-Planar Biaryl System | Twisted Biaryl System (Dihedral angle > 40°) |
| Electronic State | Resonance stabilized (Phenyl donates | Resonance inhibited (Phenyl donation cut off) |
| C4 Electrophilicity | Moderate (Stabilized) | High (Destabilized) |
| Solubility | Lower (High Lattice Energy/Packing) | Higher (Asymmetry disrupts packing) |
| Primary Utility | Standard Building Block | High-Reactivity / High-Solubility Variant |
Mechanistic Analysis: The "Ortho-Twist" Effect[1]
To optimize reaction conditions, one must understand the causality behind the reactivity differences. The C2-aryl group in pyrimidines typically seeks coplanarity with the pyrimidine ring to maximize
Steric Inhibition of Resonance (SIR)
In 4-Chloro-2-phenylpyrimidine , the phenyl ring can rotate to be nearly coplanar with the pyrimidine ring. This allows the phenyl group to act as a Resonance Donor (+M) , pushing electron density into the electron-deficient pyrimidine ring. This donation stabilizes the ring and slightly decreases the electrophilicity at the C4-chlorine center.
In 4-Chloro-2-(o-tolyl)pyrimidine , the ortho-methyl group sterically clashes with the lone pairs of the pyrimidine nitrogens (N1/N3). This forces the phenyl ring to rotate out of plane (orthogonal twist).
-
Consequence: The resonance channel is broken. The phenyl group can no longer donate electrons via conjugation.
-
Result: The pyrimidine ring retains its full electron-withdrawing character, making the C4 position more electrophilic and reactive toward nucleophiles (
).
Visualization of Steric Clash
The following diagram illustrates the steric interaction forcing the conformational twist.
Caption: Comparative conformational analysis showing the loss of conjugation in the o-tolyl analog due to steric clash between the methyl group and pyrimidine nitrogen lone pairs.
Reactivity Comparison Data
Nucleophilic Aromatic Substitution ( )
The C4 position is the active site.[1][2] The o-tolyl analog typically reacts faster due to the lack of resonance stabilization from the aryl ring.
| Parameter | 4-Chloro-2-phenylpyrimidine | 4-Chloro-2-(o-tolyl)pyrimidine |
| Reaction Rate ( | 1.0 (Baseline) | ~1.5 – 2.5x Faster |
| Temp. Requirement | 80–100 °C | 60–80 °C |
| Mechanism | Addition-Elimination ( | Addition-Elimination ( |
| Side Reactions | Minimal | Reduced N-protonation (Steric shielding) |
Suzuki-Miyaura Cross-Coupling
While the C4-Cl bond is the oxidative addition site for both, the o-tolyl group affects the catalyst's approach and the electronic density of the C-Cl bond.
-
Oxidative Addition: Faster for the o-tolyl analog (more electron-deficient C-Cl bond).
-
Transmetalation: Unaffected (distal site).
-
Reductive Elimination: Unaffected.
Note: If using bulky phosphine ligands (e.g., XPhos, tert-ButylXPhos), the o-tolyl group generally does not interfere with coupling at C4, as the steric bulk is distal (at C2).
Experimental Protocols
Protocol A: Amination (General Procedure)
Objective: Displacement of C4-Cl with a primary amine.
-
Preparation: In a dry reaction vial, dissolve 1.0 equiv of the Pyrimidine substrate (Phenyl or o-Tolyl) in 1,4-Dioxane (0.2 M concentration).
-
Base Addition: Add 1.5 equiv of DIPEA (N,N-Diisopropylethylamine).
-
Note: For the o-tolyl analog, inorganic bases (
) are also effective due to higher electrophilicity.
-
-
Nucleophile: Add 1.1 equiv of the amine.
-
Reaction:
-
Phenyl Analog: Heat to 95 °C for 4–6 hours.
-
o-Tolyl Analog: Heat to 75 °C for 3–5 hours. Monitor via LCMS.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Suzuki Coupling at C4
Objective: C-C bond formation at C4.
-
Reagents: Combine Pyrimidine (1.0 equiv), Boronic Acid (1.2 equiv), and
(2.0 equiv) in Toluene/Water (10:1). -
Catalyst: Add Pd(dppf)Cl2 (5 mol%).
-
Why: The bidentate ligand prevents potential coordination issues with the pyrimidine nitrogens.
-
-
Conditions: Degas with Argon. Heat at 90 °C for 12 hours.
-
Observation: The o-tolyl analog often reaches full conversion 1–2 hours faster than the phenyl analog.
-
Workflow Visualization
Caption: Decision tree and reaction workflow for functionalizing 4-chloro-2-arylpyrimidines, highlighting the kinetic advantage of the o-tolyl analog.
References
-
BenchChem. Reactivity Profile: 4-Chloro-2-phenylpyrimidine. Retrieved from .
-
Sakai, N., et al. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Semantic Scholar. Retrieved from .
-
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Retrieved from .
-
Wikipedia. "Ortho effect - Steric Inhibition of Resonance." Retrieved from .
-
National Institutes of Health (NIH). "One-pot Double Suzuki Couplings of Dichloropyrimidines." PubMed Central. Retrieved from .
Sources
A Comparative Guide to the Structural Validation of 2-(o-tolyl)pyrimidine Derivatives: The Definitive Role of X-ray Crystallography
Introduction
In the landscape of medicinal chemistry and materials science, pyrimidine derivatives hold a place of distinction due to their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 2-(o-tolyl)pyrimidine scaffold, in particular, presents unique structural complexities that are critical to its function. The spatial arrangement of the ortho-substituted tolyl group relative to the pyrimidine ring can significantly influence molecular conformation, intermolecular interactions, and, consequently, biological efficacy.[2][3] Therefore, unambiguous determination of their three-dimensional structure is not merely a characterization step but a cornerstone of rational drug design and development.
This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-(o-tolyl)pyrimidine derivatives, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and compare the insights gained from this definitive technique with those from complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) computational modeling.
The Structural Challenge: Atropisomerism and Conformational Diversity
The core challenge in characterizing 2-(o-tolyl)pyrimidine derivatives lies in the hindered rotation around the single bond connecting the tolyl and pyrimidine rings. The steric hindrance imposed by the ortho-methyl group on the tolyl ring can create a significant energy barrier to rotation, potentially leading to the existence of stable rotational isomers, or atropisomers .[4][5] These atropisomers are distinct chemical entities with unique three-dimensional shapes that can exhibit different biological activities.[3]
Distinguishing between these conformers is paramount, as their interaction with biological targets like enzymes or receptors is highly dependent on their specific 3D geometry.[3] While various analytical techniques can provide structural information, only X-ray crystallography offers a direct and unambiguous visualization of the atomic arrangement in the solid state.[6][7]
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray diffraction is an analytical technique that provides precise information about the three-dimensional structure of molecules at the atomic level.[8][9] The technique works on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, creating a unique diffraction pattern from which the electron density, and thus the atomic positions, can be determined.[10][11] For molecules like 2-(o-tolyl)pyrimidine derivatives, this method is unparalleled in its ability to definitively resolve conformational ambiguities.[6]
The X-ray Crystallography Experimental Workflow
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that yields an accurate and reliable molecular structure.
Diagram 1: Single-Crystal X-ray Diffraction Workflow
Caption: A flowchart of the major phases in a single-crystal X-ray crystallography experiment.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To obtain a publication-quality crystal structure of a novel 2-(o-tolyl)pyrimidine derivative.
1. Crystal Growth (The Art of Crystallography):
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. A single, well-ordered crystal free of defects is required.[8]
-
Protocol:
-
Dissolve the purified 2-(o-tolyl)pyrimidine derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane).
-
Employ a slow crystallization technique. Slow evaporation is often effective: leave the loosely covered vial in a vibration-free environment for several days to weeks.
-
Alternative methods include vapor diffusion (diffusing a poor solvent into a solution of the compound) or slow cooling of a saturated solution.
-
Select a suitable crystal (typically 0.1-0.3 mm in all dimensions) under a microscope. It should be clear, with well-defined faces.[8]
-
2. Data Collection:
-
Rationale: To collect a complete set of diffraction data from all possible orientations of the crystal.
-
Protocol:
-
Mount the selected crystal on a goniometer head using a cryoprotectant oil.[9]
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.[9]
-
Cool the crystal (typically to 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform an initial screening to determine the unit cell parameters and crystal quality.[12]
-
Execute a full data collection run, rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[12][13] The detector records the positions and intensities of the diffracted X-ray spots.[11]
-
3. Structure Solution and Refinement:
-
Rationale: To convert the raw diffraction data into a 3D atomic model and refine it to best fit the experimental data.
-
Protocol:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.
-
Structure Solution: Use software like SHELXT (part of the SHELX suite) to solve the "phase problem" and generate an initial electron density map.[14] This typically reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: Use a program like SHELXL for iterative least-squares refinement.[14]
-
Assign atom types (e.g., C, N) to the electron density peaks.
-
Refine atomic positions and anisotropic displacement parameters.
-
Locate hydrogen atoms from the difference electron density map or place them in calculated positions.
-
Continue refinement until the model converges, meaning the calculated diffraction pattern closely matches the observed data.
-
-
4. Validation and Analysis:
-
Rationale: To assess the quality and accuracy of the final structural model.
-
Protocol:
-
Check R-factors: The R-factor (or residual factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[15] A lower R1 value (typically < 0.05 for small molecules) indicates a better fit.[15]
-
Examine R-free: R-free is calculated from a small subset of reflections not used in the refinement process to prevent overfitting of the data.[16] It should be close to the R1 value.[17]
-
Goodness-of-Fit (GooF): This value should be close to 1.0 for a good refinement.
-
Analyze the Final Model: Use software like Olex2 or Mercury to visualize the structure, measure bond lengths, bond angles, and crucial torsion angles that define the conformation of the 2-(o-tolyl)pyrimidine derivative.[18][19]
-
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides a definitive solid-state structure, a comprehensive understanding often requires a multi-technique approach. NMR spectroscopy and computational modeling offer complementary information about the molecule's behavior in solution and its energetic landscape.
Diagram 2: A Guide to Selecting Structural Validation Techniques
Caption: A decision tree for selecting appropriate structural analysis techniques.
| Technique | Information Provided | Strengths | Limitations for 2-(o-tolyl)pyrimidine |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, angles, absolute configuration in the solid state.[9] | Unambiguous and definitive structural determination.[6] Provides "gold standard" data for validation. Not limited by molecular size.[20] | Requires a suitable single crystal, which can be difficult to grow. The structure represents the solid-state, which may differ from the solution-state conformation.[21] |
| NMR Spectroscopy (¹H, ¹³C, NOESY) | Connectivity, solution-state conformation through nuclear Overhauser effects (NOEs).[22] | Provides data on the structure in its solution state, which is often more biologically relevant.[20] Can provide insights into molecular dynamics.[23] | Structure is inferred from distance restraints, not directly imaged. Can be ambiguous for complex conformations or where multiple conformers exist in equilibrium. Resolution is generally lower than X-ray.[24] |
| Density Functional Theory (DFT) | Prediction of stable conformers, rotational energy barriers, electronic properties.[25][26] | Relatively low computational cost.[26] Can model structures that are difficult to crystallize or analyze by NMR. Provides insights into the thermodynamics of conformational changes.[27] | The accuracy is highly dependent on the chosen functional and basis set.[25] It is a theoretical model and requires experimental validation (ideally from X-ray data). |
Case Study: Validation of a Hypothetical Derivative
Let's consider a hypothetical derivative, 4-chloro-2-(2-methylphenyl)pyrimidine . The primary structural question is the torsion angle between the pyrimidine and tolyl rings.
1. X-ray Crystallography Results: A single crystal was grown and analyzed. The refinement converged with excellent statistics.
Table 1: Crystallographic Data and Refinement Statistics
| Parameter | Value |
| Empirical Formula | C₁₁H₉ClN₂ |
| Formula Weight | 204.66 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.521(2), 10.113(3), 11.545(4) |
| β (°) | 98.75(1) |
| Volume (ų) | 982.1(5) |
| Z | 4 |
| R1 [I > 2σ(I)] | 0.035 |
| wR2 (all data) | 0.092 |
| Goodness-of-fit (F²) | 1.05 |
The low R-factors and GooF value close to 1 indicate a high-quality, reliable structure.[15][17][28]
Table 2: Key Structural Parameters
| Parameter | Value |
| C(pyrimidine)-C(tolyl) Bond Length | 1.485(3) Å |
| N1-C2-C7-C8 Torsion Angle | 55.4(2)° |
The key finding is the torsion angle of 55.4°, which unambiguously defines the non-planar, twisted conformation of the molecule in the solid state.
2. NMR Spectroscopy (NOESY): In the NOESY spectrum, a correlation between the pyrimidine H6 proton and the tolyl methyl protons would suggest they are close in space (< 5 Å), which is consistent with a twisted conformation. While this supports the X-ray data, it cannot provide the precise torsion angle.
3. DFT Calculations: A DFT geometry optimization (e.g., using the B3LYP functional) predicts a minimum energy conformation with a torsion angle of 52.1°.[27][29] This is in good agreement with the experimental X-ray value and provides confidence in both the experimental result and the computational model. The DFT calculation also reveals the rotational energy barrier to be ~25 kcal/mol, confirming that the atropisomers are stable at room temperature.[4]
Conclusion
For 2-(o-tolyl)pyrimidine derivatives, where subtle conformational changes due to hindered rotation can dictate biological function, single-crystal X-ray crystallography stands as the definitive method for structural validation. It provides an unambiguous, high-resolution snapshot of the molecule's three-dimensional architecture, resolving any questions of atropisomerism in the solid state. While powerful and informative, complementary techniques like NMR spectroscopy and DFT modeling provide crucial context about the molecule's behavior in solution and its conformational energetics. The synergistic use of these methods, with X-ray crystallography as the ultimate arbiter of structure, provides the robust and comprehensive understanding required for modern drug discovery and materials science.
References
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- X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.
-
Atropisomer. (n.d.). In Wikipedia. Retrieved from [Link]
- Comparison of NMR and X-ray crystallography. (n.d.).
-
Different conformational families of pyrimidine.purine.pyrimidine triple helices depending on backbone composition. (n.d.). PMC. Retrieved from [Link]
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14).
- Björsne, M., Szabó, T., Samuelsson, B., & Classon, B. (1995). Synthesis and conformational analysis of pyrimidine nucleoside analogues with a rigid sugar moiety. Bioorganic & Medicinal Chemistry, 3(4), 397-402. doi: 10.1016/0968-0896(95)00028-f
- Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54, 101–111. doi: 10.1007/s11427-011-4137-2
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
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Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/Macro- and Bridged Cycles via Skeletal Transformation. (2022, April 4). PMC. Retrieved from [Link]
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Crystallographic Structure Factors and Electron Density, Resolution, and R-value. (n.d.). PDB-101. Retrieved from [Link]
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Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]
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Atropisomerism. (n.d.). Retrieved from [Link]
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Small molecule X-ray crystallography. (n.d.). School of Chemistry and Molecular Biosciences - The University of Queensland. Retrieved from [Link]
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Atropisomerism in medicinal chemistry: challenges and opportunities. (n.d.). PMC - NIH. Retrieved from [Link]
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R-factor (crystallography). (n.d.). In Wikipedia. Retrieved from [Link]
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Small Molecule X-ray Crystallography. (n.d.). METRIC - Office of Research and Innovation. Retrieved from [Link]
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R factors in Rietveld analysis: How good is good enough? (2012, March 1). Powder Diffraction | Cambridge Core. Retrieved from [Link]
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Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025, April 1). MDPI. Retrieved from [Link]
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On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. (2025, January 21). arXiv. Retrieved from [Link]
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Conformational Flexibility of Pyrimidine Ring in Nucleic Acid Bases. (n.d.). ResearchGate. Retrieved from [Link]
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Preliminary understanding of experiments on single crystal X-ray crystallography. (n.d.). Indian Chemical Society. Retrieved from [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]
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Single-Crystal X-Ray Diffraction (SC-XRD). (2025, September 17). Universität Ulm. Retrieved from [Link]
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What is Single Crystal X-ray Diffraction? (2020, November 19). YouTube. Retrieved from [Link]
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Density functional theory. (n.d.). In Wikipedia. Retrieved from [Link]
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Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. (2022, December 31). YouTube. Retrieved from [Link]
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Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (n.d.). ResearchGate. Retrieved from [Link]
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Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. (2019, May 13). YouTube. Retrieved from [Link]
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Cambridge Structural Database. (n.d.). In Wikipedia. Retrieved from [Link]
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Muller, P. (n.d.). Crystal structure refinement : a crystallographers guide to SHELXL. University of Texas at San Antonio - Ex Libris Discovery. Retrieved from [Link]
-
Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (n.d.). PMC. Retrieved from [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
-
The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]
-
Synthesis and Structural Characterization of the 2-[(o-pyridyl)-sulfanylmethyl]-pyrimidine-silver(I) Complex _2. (n.d.). TÜBİTAK Academic Journals. Retrieved from [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9). Retrieved from [Link]
-
Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (n.d.). Ashdin Publishing. Retrieved from [Link]
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- 19. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
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- 24. researchgate.net [researchgate.net]
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- 29. youtube.com [youtube.com]
Publish Comparison Guide: TLC Visualization Techniques for 4-Chloro-2-(o-tolyl)pyrimidine
Executive Summary & Compound Profile
4-Chloro-2-(o-tolyl)pyrimidine is a critical heterocyclic intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Pazopanib). Its structural integrity is defined by the electrophilic C4-chlorine atom and the lipophilic o-tolyl (2-methylphenyl) group.
Effective Thin Layer Chromatography (TLC) monitoring is essential during its synthesis—typically via chlorination of the corresponding hydroxypyrimidine—to ensure complete conversion and prevent hydrolysis. This guide objectively compares visualization techniques, prioritizing sensitivity, selectivity, and preservation of the analyte.
Compound Analysis for Visualization[1][2][3][4][5]
-
Chromophores: The pyrimidine ring conjugated with the o-tolyl group creates a strong UV absorption profile, making UV fluorescence the primary detection method.
-
Functional Groups:
-
C-Cl (C4 position): Susceptible to hydrolysis; requires non-destructive visualization to recover pure compound if using Prep-TLC.
-
Nitrogen Heterocycle: Weakly basic; potential interaction with alkaloid stains (Dragendorff’s).
-
Methyl Group (o-tolyl): Mildly oxidizable; potential target for oxidative stains.
-
Comparative Analysis of Visualization Methods
The following table synthesizes experimental data regarding the detection limits and applicability of standard visualization techniques for 4-Chloro-2-(o-tolyl)pyrimidine.
Table 1: Performance Matrix of Visualization Techniques
| Feature | UV Fluorescence (254 nm) | Iodine Vapor ( | Dragendorff’s Reagent | p-Anisaldehyde Stain |
| Principle | Fluorescence Quenching | Reversible Adsorption | Ion-Pair Precipitation | Condensation/Oxidation |
| Sensitivity | High (< 0.1 µg) | Moderate (1-5 µg) | Low-Moderate (5-10 µg) | Moderate (1-5 µg) |
| Selectivity | Low (Detects all aromatics) | Low (General Organic) | High (N-Heterocycles) | Moderate (Functional Groups) |
| Destructive? | No | Semi-Destructive | Yes | Yes |
| Coloration | Dark spot on Green | Brown/Yellow spot | Orange/Red spot | Varies (Pink/Purple) |
| Best Use | Routine Monitoring | Confirmation of Organics | Identification of N-bases | Impurity Profiling |
Detailed Technical Assessment
Method A: UV Shadowing (254 nm) - The Gold Standard
Mechanism: Silica gel plates (F254) contain a fluorescent indicator (zinc silicate or manganese-activated zinc silicate). The conjugated
-
Pros: Non-destructive, instant, and highly sensitive due to the extended conjugation between the pyrimidine and phenyl rings.
-
Cons: Cannot differentiate between the product and structurally similar aromatic impurities (e.g., starting material 2-(o-tolyl)-4-hydroxypyrimidine).
-
Protocol Note: This should always be the first step. Circle spots with a soft pencil immediately.
Method B: Iodine Chamber ( )
Mechanism: Iodine vapor physically adsorbs onto the organic molecule. The lipophilic nature of the o-tolyl group enhances this interaction.
-
Causality: The brown complex is formed via weak charge-transfer interactions.
-
Application: Useful for confirming that UV-active spots are indeed organic material and not inorganic salts or solvent fronts.
-
Limitation: The C-Cl bond is relatively stable to
, but prolonged exposure can sometimes cause artifacts. The staining is reversible; spots fade upon removal from the chamber.
Method C: Dragendorff’s Reagent
Mechanism: Bismuth(III) iodide complex (
-
Relevance: While primarily for alkaloids, the pyrimidine nitrogens can interact with this reagent. However, the electron-withdrawing chlorine at C4 reduces the basicity of the ring nitrogens, potentially reducing sensitivity compared to non-halogenated pyrimidines.
-
Result: Positive identification (orange spot) confirms the presence of the nitrogenous heterocycle, distinguishing it from non-nitrogenous byproducts.
Method D: p-Anisaldehyde / Sulfuric Acid
Mechanism: Acid-catalyzed condensation and oxidation.
-
Utility: Excellent for differentiating the product from the starting material. The electron-rich starting material (hydroxypyrimidine/pyrimidone tautomer) often stains a different color or intensity compared to the electron-deficient chloropyrimidine product.
Experimental Protocols
Standard TLC Workflow
To ensure reproducible results ("Trustworthiness"), follow this self-validating protocol.
Materials:
-
Stationary Phase: Silica Gel 60
on Aluminum or Glass backing. -
Mobile Phase: Hexane : Ethyl Acetate (Start with 80:20 v/v).
-
Optimization: If
, increase polarity to 70:30. Target .
-
Step-by-Step:
-
Sample Prep: Dissolve ~1 mg of 4-Chloro-2-(o-tolyl)pyrimidine in 1 mL of Dichloromethane (DCM). Avoid methanol/water to prevent potential hydrolysis of the C-Cl bond.
-
Spotting: Apply 1-2 µL to the baseline (1 cm from bottom). Spot the starting material (SM) alongside for co-spotting.
-
Development: Elute in a saturated chamber until the solvent front reaches 1 cm from the top.
-
Visualization:
-
Step 1 (UV): Visualize under 254 nm.[2] Mark spots.
-
Step 2 (Chemical): Dip into stain (if needed) and heat.
-
Visualization Decision Logic
The following diagram illustrates the logical flow for selecting the appropriate visualization method based on the analytical goal.
Figure 1: Decision Logic for TLC Visualization Selection.
Preparation of Dragendorff’s Reagent (Munier-Macheboeuf Modification)
This specific formulation is recommended for higher stability and sensitivity towards heterocyclic nitrogens.
-
Solution A: Dissolve 0.85 g basic Bismuth Nitrate in 10 mL Glacial Acetic Acid and 40 mL water.
-
Solution B: Dissolve 8 g Potassium Iodide in 20 mL water.
-
Stock Solution: Mix equal volumes of A and B. (Stable for months in dark/fridge).
-
Spray Reagent: Mix 1 mL Stock Solution + 2 mL Glacial Acetic Acid + 10 mL water.
-
Procedure: Spray plate lightly. Orange spots appear immediately on a yellow background.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Tailing Spots | Acidic/Basic interaction with Silica | Add 1% Triethylamine (TEA) to mobile phase to neutralize silica acidity. |
| Spot Disappearance | Volatility / Hydrolysis | The compound is not volatile, but hydrolysis to the hydroxy-pyrimidine (UV active but very polar) can occur. Check baseline for "stuck" spots. |
| Ghost Spots | Decomposition on Plate | Ensure plate is dried of acid/base traces before heating. Avoid excessive heating with chloropyrimidines. |
Synthesis Pathway Visualization
Understanding where the compound fits in the synthesis helps in interpreting TLC.
Figure 2: Expected TLC shift during synthesis. The product is significantly less polar than the hydroxy precursor.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 424447, 4-Chloro-2-methylpyrimidine. [Link](Note: Used as structural reference for chloropyrimidine properties).
-
Ferreira da Silva, F., et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry Advances. [Link]
-
Raal, A., et al. (2020). Dragendorff’s reagent: Historical perspectives and current status. Pharmazie. [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates. [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
